molecular formula C6H3ClF2O B1319219 4-Chloro-3,5-difluorophenol CAS No. 2268-03-3

4-Chloro-3,5-difluorophenol

Cat. No.: B1319219
CAS No.: 2268-03-3
M. Wt: 164.54 g/mol
InChI Key: OEBQPSQPCDHCKT-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorophenol is a useful research compound. Its molecular formula is C6H3ClF2O and its molecular weight is 164.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBQPSQPCDHCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598817
Record name 4-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2268-03-3
Record name 4-Chloro-3,5-difluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2268-03-3

This technical guide provides a comprehensive overview of 4-Chloro-3,5-difluorophenol, a key building block in medicinal chemistry and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. This document details the compound's physicochemical properties, synthesis, applications, safety protocols, and spectral data.

Physicochemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃ClF₂O.[1] Its structural characteristics, particularly the presence of chlorine and fluorine atoms, significantly influence its reactivity and utility in organic synthesis.

PropertyValueSource
CAS Number 2268-03-3[1][2]
Molecular Formula C₆H₃ClF₂O[1]
Molecular Weight 164.54 g/mol [3]
Synonyms 3,5-Difluoro-4-chlorophenol[3]
Predicted XlogP 2.4[4]
Appearance Grayish-white crystalline solid (inferred from similar compounds)[5]
Melting Point Data not available for this specific compound. For comparison, 3,5-difluorophenol has a melting point of 54-57 °C, and 4-chloro-3,5-dimethylphenol melts at 114-116 °C.
Boiling Point Data not available for this specific compound. For comparison, 4-fluorophenol has a boiling point of 185 °C.[6]
Solubility Data not available for this specific compound. Similar compounds like 3,5-difluorophenol are soluble in organic solvents such as ethanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), with poor solubility in water.[5]

Synthesis and Reactions

A common application of this compound is its use as a precursor for the synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid.[7] This boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds in complex molecules.

The logical workflow for its primary application is illustrated below:

G cluster_start Starting Material cluster_reaction Synthetic Transformation cluster_product Key Intermediate cluster_application Application in Drug Discovery A This compound B Reaction with a boron-containing reagent A->B C (4-Chloro-3,5-difluorophenyl)boronic acid B->C D Suzuki-Miyaura Coupling C->D E Synthesis of Biologically Active Molecules D->E

Synthetic utility of this compound.

Applications in Drug Development

The incorporation of fluorine and chlorine atoms into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a crucial building block for introducing the 4-chloro-3,5-difluorophenyl moiety into potential drug molecules.

While specific drugs developed directly from this compound are not detailed in the available literature, its derivative, (4-Chloro-3,5-difluorophenyl)boronic acid, is recognized for its importance in pharmaceutical research and development. A related compound, 4-cyano-3,5-difluorophenol, is utilized as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. This suggests that this compound is likely employed in similar research and development pipelines.

Biological Activity and Signaling Pathways

There is currently no available information on the specific biological activity or the signaling pathways directly modulated by this compound. Its primary role is that of a synthetic intermediate. The biological activity of the final drug molecules synthesized using this building block would be diverse and depend on the overall structure of the molecule. For instance, fluorinated compounds have been incorporated into molecules targeting a wide range of proteins, including kinases and G-protein coupled receptors.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, predicted data and analysis of similar compounds provide an expected spectral profile.

Mass Spectrometry

Predicted mass spectral data for this compound indicates the following potential adducts and their corresponding mass-to-charge ratios (m/z):

AdductPredicted m/z
[M+H]⁺164.99133
[M+Na]⁺186.97327
[M-H]⁻162.97677
[M]⁺163.98350
[M]⁻163.98460
(Data from PubChemLite)[4]
NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbon atoms of the benzene ring. The carbons attached to fluorine will show characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and will show a single resonance for the two equivalent fluorine atoms, with coupling to the adjacent protons. The typical chemical shift range for aryl fluorides is between -100 and -140 ppm relative to CFCl₃.

Safety, Handling, and Disposal

As with all halogenated phenols, this compound should be handled with appropriate safety precautions. The following guidelines are based on data for similar compounds.

Hazard Identification
  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile, neoprene) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Disposal

Dispose of this chemical and its container as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

The workflow for handling a chemical spill is outlined below:

G A Chemical Spill Occurs B Assess the Situation (Size and Hazard) A->B C Evacuate Area (if necessary) B->C Major Spill D Don Appropriate PPE B->D Minor Spill C->D E Contain the Spill (Use absorbent material) D->E F Clean Up Spill Residue E->F G Package Waste in a Sealed Container F->G H Label as Hazardous Waste G->H I Dispose of According to Institutional Protocols H->I

General chemical spill response workflow.

References

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety considerations for 4-Chloro-3,5-difluorophenol. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Chemical Properties

This compound is a halogenated aromatic organic compound. The presence of chlorine and fluorine atoms on the phenol ring significantly influences its chemical properties, including its acidity, reactivity, and potential as a building block in organic synthesis.

Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₃ClF₂O[1][2][3]
Molecular Weight 164.54 g/mol [1][2][3]
CAS Number 2268-03-3[4][5]
Density 1.52 g/cm³[1]
Purity ≥ 98%[4]
InChI InChI=1S/C6H3ClF2O/c7-6-4(8)1-3(10)2-5(6)9/h1-2,10H[3]
InChIKey OEBQPSQPCDHCKT-UHFFFAOYSA-N[3]
SMILES C1(=C(C(=CC(=C1)O)F)Cl)F[3][6]

Experimental Protocols

Proposed Synthesis of this compound

A potential route to this compound involves the hydroxylation of a corresponding Grignard or organolithium reagent formed from a suitable starting material like 1-bromo-4-chloro-3,5-difluorobenzene.

Materials and Reagents:

  • 1-bromo-4-chloro-3,5-difluorobenzene

  • Magnesium turnings or n-butyllithium

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrogen peroxide (30% solution)

  • Aqueous acid (e.g., HCl)

  • Aqueous base (e.g., NaOH)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Formation of the Organometallic Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous THF. A solution of 1-bromo-4-chloro-3,5-difluorobenzene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent. Alternatively, the organolithium reagent can be formed by reacting the starting material with n-butyllithium at low temperatures (e.g., -78 °C).

  • Reaction with Trimethyl Borate: The freshly prepared Grignard or organolithium reagent is cooled (e.g., to 0 °C or -78 °C) and trimethyl borate is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • Oxidative Workup: The reaction is quenched by the slow addition of an aqueous acid solution. The resulting boronic acid intermediate is then oxidized by the careful addition of hydrogen peroxide, typically in the presence of a base like sodium hydroxide, to yield the corresponding phenol.

  • Extraction and Purification: The reaction mixture is acidified and extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used to confirm the structure of the molecule. The proton NMR would show signals for the aromatic protons, while the carbon NMR would indicate the number and type of carbon atoms. The fluorine NMR is particularly useful for confirming the presence and environment of the fluorine atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, notably the O-H stretch of the phenolic hydroxyl group and the C-Cl and C-F stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Reactivity and Applications

Halogenated phenols are important intermediates in organic synthesis. The presence of electron-withdrawing fluorine and chlorine atoms makes the phenolic proton more acidic compared to phenol itself. These halogen atoms also influence the regioselectivity of electrophilic aromatic substitution reactions.

This compound can serve as a precursor in the synthesis of more complex molecules, including:

  • Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance their metabolic stability, binding affinity, and lipophilicity.[7] Chloro-containing compounds also have a wide range of biological activities and are found in many FDA-approved drugs.[5]

  • Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings.

  • Specialty Chemicals: This compound could be used in the synthesis of dyes, polymers, and other advanced materials.

Safety and Handling

The safety data for this compound indicates that it is a hazardous substance.

  • Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. It is also toxic to aquatic life with long-lasting effects.

  • Precautions: When handling this compound, appropriate personal protective equipment (PPE) should be worn, including gloves, protective clothing, and eye/face protection.[8] Work should be conducted in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8]

  • Disposal: The material should be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to this compound.

G Proposed Synthesis of this compound start 1-bromo-4-chloro-3,5-difluorobenzene organometallic Formation of Grignard or Organolithium Reagent start->organometallic Mg or n-BuLi in anhydrous THF boronic_acid Reaction with Trimethyl Borate organometallic->boronic_acid B(OMe)3 oxidation Oxidative Workup with H2O2 boronic_acid->oxidation H2O2, NaOH extraction Extraction and Purification oxidation->extraction product This compound extraction->product

Caption: A proposed workflow for the synthesis of this compound.

G Analytical Workflow for Compound Characterization sample Synthesized Product nmr NMR Spectroscopy (1H, 13C, 19F) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms purity Purity Assessment (e.g., GC, HPLC) sample->purity data Data Analysis and Structure Confirmation nmr->data ir->data ms->data purity->data

Caption: A typical analytical workflow for the characterization of a synthesized chemical.

G Structure-Property Relationships structure This compound Structure halogens Cl and F atoms structure->halogens hydroxyl OH group structure->hydroxyl reactivity Chemical Reactivity halogens->reactivity e- withdrawing acidity Acidity hydroxyl->acidity acidic proton applications Potential Applications reactivity->applications building block acidity->applications synthetic utility

Caption: Relationship between chemical structure and properties of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Chloro-3,5-difluorophenol, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. This document outlines its physicochemical properties, a plausible synthetic pathway, and a detailed analysis of its spectroscopic data, which is fundamental for its unambiguous identification and characterization.

Physicochemical Properties

This compound is a substituted phenol with the molecular formula C₆H₃ClF₂O. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 2268-03-3[1]
Molecular Formula C₆H₃ClF₂O[1]
Molecular Weight 164.54 g/mol
Appearance White to off-white crystalline solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as chloroform, DMSO, and methanol (predicted)

Synthesis

Proposed Synthetic Pathway

A potential synthesis could start from the commercially available 3,5-difluoroaniline. The proposed reaction scheme is as follows:

Synthetic Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydrolysis A 3,5-Difluoroaniline B 4-Chloro-3,5-difluoroaniline A->B NCS, Acetonitrile C 4-Chloro-3,5-difluoroaniline D 4-Chloro-3,5-difluorobenzenediazonium salt C->D NaNO₂, aq. H₂SO₄, 0-5 °C E 4-Chloro-3,5-difluorobenzenediazonium salt F This compound E->F H₂O, Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Chloro-3,5-difluoroaniline In a round-bottom flask, 3,5-difluoroaniline would be dissolved in a suitable organic solvent, such as acetonitrile. N-Chlorosuccinimide (NCS) would then be added portion-wise at room temperature. The reaction mixture would be stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The solvent would then be removed under reduced pressure, and the crude product purified by column chromatography.

Step 2: Synthesis of this compound The synthesized 4-Chloro-3,5-difluoroaniline would be dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water would be added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution would then be added to boiling water to induce hydrolysis. The product, this compound, would be extracted with an organic solvent, and the combined organic layers washed, dried, and concentrated. The crude product would be purified by recrystallization or column chromatography.

Structure Elucidation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The following sections detail the expected spectral data and their interpretation. Please note that the spectral data presented below is predicted, as experimental data is not publicly available.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the two aromatic protons and one signal for the hydroxyl proton.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 6.8 - 7.2Doublet of doublets (dd)2HAr-H
~ 5.0 - 6.0Singlet (s, broad)1HOH

The two aromatic protons are chemically equivalent and are expected to appear as a doublet of doublets due to coupling with the two fluorine atoms. The hydroxyl proton signal is expected to be a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit four distinct signals for the six carbon atoms in the aromatic ring, reflecting the symmetry of the molecule.

Chemical Shift (δ) (ppm)Assignment
~ 150 - 155C -OH
~ 140 - 145 (d)C -F
~ 115 - 120 (d)C -Cl
~ 110 - 115 (t)C -H

The carbon attached to the hydroxyl group (C -OH) is expected at the lowest field. The carbons bonded to fluorine (C -F) will appear as doublets due to one-bond C-F coupling. The carbon bonded to chlorine (C -Cl) will also show a doublet due to three-bond C-F coupling. The carbons bonded to hydrogen (C -H) will appear as a triplet due to two-bond C-F coupling.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would provide information on the molecular weight and fragmentation pattern of the molecule.

m/zRelative IntensityAssignment
164/166High[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
136/138Moderate[M - CO]⁺
101Moderate[M - CO - Cl]⁺

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 164, with a characteristic M+2 peak at m/z 166 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of carbon monoxide (CO) and the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 3200 - 3600Strong, broadO-H stretch
~ 1600, 1480MediumC=C aromatic ring stretch
~ 1200 - 1300StrongC-O stretch
~ 1100 - 1200StrongC-F stretch
~ 700 - 800StrongC-Cl stretch

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Strong absorptions corresponding to C-F and C-Cl stretching are also expected.

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted below.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Structure Elucidation cluster_data Data Analysis start Starting Materials (3,5-Difluoroaniline, NCS, NaNO₂, H₂SO₄) reaction Chemical Reactions (Chlorination, Diazotization, Hydrolysis) start->reaction purification Purification (Column Chromatography/Recrystallization) reaction->purification product Purified this compound purification->product Characterization nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir interpretation Spectral Interpretation nmr->interpretation ms->interpretation ir->interpretation confirmation Structure Confirmation interpretation->confirmation

Caption: General workflow for the synthesis and structural elucidation.

Conclusion

The structural elucidation of this compound relies on a synergistic application of modern spectroscopic techniques. While experimental data is currently limited in the public domain, theoretical predictions based on established principles of spectroscopy provide a robust framework for its characterization. This guide serves as a valuable resource for researchers working with this and structurally related compounds, providing the necessary information for its synthesis, identification, and further application in scientific research and development.

References

Spectroscopic Profile of 4-Chloro-3,5-difluorophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3,5-difluorophenol, a halogenated aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide combines available data with predicted values and general experimental protocols to offer a thorough analytical profile.

Molecular Structure and Properties

  • Molecular Formula: C₆H₃ClF₂O

  • Molecular Weight: 164.54 g/mol

  • IUPAC Name: this compound

  • CAS Number: 2268-03-3[1][2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that where experimental data was not available, predicted values based on established spectroscopic principles and data from similar compounds are provided and are marked as such.

Table 1: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum for this compound is available on SpectraBase, though full access requires registration. The characteristic absorption bands are expected in the following regions:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenolic)3600 - 3200Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-O Stretch (Phenolic)1260 - 1180Strong
C-F Stretch1400 - 1000Strong
C-Cl Stretch850 - 550Medium to Strong
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

Due to the absence of publicly available experimental NMR spectra, the following chemical shifts are predicted based on the analysis of similar halogenated phenols and standard NMR prediction software.

¹H NMR (Proton NMR)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-66.8 - 7.2Doublet of triplets (dt) or Multiplet (m)³J(H,F) ≈ 7-10, ⁴J(H,H) ≈ 2-3
O-H5.0 - 8.0Broad Singlet (s)-

¹³C NMR (Carbon-13 NMR)

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (C-OH)150 - 155
C-2, C-6105 - 115
C-3, C-5 (C-F)155 - 160 (Doublet, ¹J(C,F) ≈ 240-250 Hz)
C-4 (C-Cl)115 - 125

¹⁹F NMR (Fluorine-19 NMR)

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-3, F-5-110 to -130Multiplet (m)-
Table 3: Mass Spectrometry (MS) Data

Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available from PubChem. The fragmentation pattern in electron ionization (EI) would likely involve the loss of CO, Cl, and HF.

Ion/AdductPredicted m/z
[M]⁺163.98
[M+H]⁺164.99
[M+Na]⁺186.97
[M-H]⁻162.98

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These can be adapted by researchers for the specific instrumentation available in their laboratories.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

  • Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: A commercially available FTIR spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 (due to the low natural abundance of ¹³C).

  • ¹⁹F NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180 ppm).

    • Reference: External or internal reference such as CFCl₃ (0 ppm).

    • Number of Scans: 16-64.

Mass Spectrometry (MS)
  • Technique: Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Sample Introduction:

    • EI-MS: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

    • ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.

  • Instrument Parameters (EI-MS):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 200-250 °C.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizing Gas: Nitrogen.

    • Drying Gas Temperature: 250-350 °C.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Processing & Analysis cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Solid_Sample Solid Sample Sample->Solid_Sample for IR/MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Dissolution->NMR IR FTIR Spectroscopy Solid_Sample->IR MS Mass Spectrometry Solid_Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation and Characterization NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

4-Chloro-3,5-difluorophenol molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-3,5-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in various fields of chemical research and development. This document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and discusses its applications.

Physicochemical Properties

This compound is a substituted phenol containing chlorine and fluorine atoms on the aromatic ring. These substitutions significantly influence its chemical reactivity and physical properties. A summary of its key properties is presented below.

PropertyValueReference
Molecular Weight 164.54 g/mol [1][2]
Molecular Formula C₆H₃ClF₂O[1][2][3][4]
CAS Number 2268-03-3[1][2][3][5][6]
Synonyms 3,5-Difluoro-4-chlorophenol[1]
Purity (Typical) 95%[5]
Storage Conditions 2-8°C (Refrigerator)[1]

Synthetic Protocols

A generalized experimental protocol for the synthesis of a halogenated phenol is outlined below. This should be considered a template that may require optimization for the specific synthesis of this compound.

General Synthetic Workflow:

G cluster_0 Synthesis of Halogenated Phenol Start Starting Material (e.g., 3,5-Difluorophenol) Reaction Halogenation Reaction (e.g., Chlorination) Start->Reaction Reagents, Solvent, Temp. Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization Final_Product This compound Characterization->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Illustrative Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material (e.g., 3,5-difluorophenol) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform).

  • Reagent Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath. Slowly add the chlorinating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) dissolved in the same solvent via the dropping funnel.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium thiosulfate). Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Methodologies

The analysis of this compound is crucial for quality control, reaction monitoring, and various research applications. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques for the analysis of phenolic compounds.

Analytical Workflow:

G cluster_1 Analytical Workflow for this compound Sample_Prep Sample Preparation (Dissolution, Dilution) Derivatization Optional Derivatization (e.g., for GC analysis) Sample_Prep->Derivatization Injection Chromatographic Injection (GC or HPLC) Sample_Prep->Injection Direct Analysis Derivatization->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (e.g., FID, ECD, MS) Separation->Detection Data_Analysis Data Analysis (Quantification, Identification) Detection->Data_Analysis

Caption: A general workflow for the analysis of this compound.

Experimental Protocol: Gas Chromatography (GC) Analysis

This protocol is based on general methods for the analysis of phenols, such as EPA Method 8041A, and may require optimization.[7]

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol or methylene chloride) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Derivatization (Optional but Recommended for GC): To improve the chromatographic properties and sensitivity of the phenol, derivatization can be performed. A common method is methylation using diazomethane or silylation using an agent like BSTFA.

  • GC Conditions:

    • Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).

    • Column: A capillary column suitable for phenol analysis, such as a DB-5 or equivalent.

    • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to an appropriate final temperature to ensure separation of the analyte from any impurities.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Detector: A flame ionization detector (FID) is suitable for general-purpose analysis. An electron capture detector (ECD) can provide higher sensitivity for halogenated compounds. A mass spectrometer (MS) can be used for definitive identification.

  • Data Analysis: Identify the peak corresponding to this compound (or its derivative) based on its retention time compared to a standard. Quantify the analyte by constructing a calibration curve from the peak areas of the standards.

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis. The presence of multiple reactive sites—the hydroxyl group and the halogen-substituted aromatic ring—allows for a variety of chemical transformations. It is of interest in the synthesis of:

  • Pharmaceuticals: As an intermediate in the synthesis of more complex active pharmaceutical ingredients.

  • Agrochemicals: In the development of new pesticides and herbicides.

  • Advanced Materials: In the creation of specialty polymers and electronic materials where the fluorine atoms can impart unique properties.[8]

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Proper storage in a refrigerator at 2-8°C is recommended to ensure its stability.[1]

References

An In-depth Technical Guide to the Physical Properties of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Chloro-3,5-difluorophenol (CAS No: 2268-03-3), a halogenated phenol of interest in various scientific and pharmaceutical research fields. Due to its specific substitution pattern, this compound's physicochemical characteristics are crucial for its handling, reactivity, and potential applications.

Core Physical Properties

While extensive experimental data for this compound is not widely available in the public domain, the following table summarizes the key known and predicted physical properties. It is important to note that some values are based on computational predictions and should be confirmed through experimental validation.

PropertyValueSource
Molecular Formula C₆H₃ClF₂OAlfa Chemistry[1], Pharmaffiliates
Molecular Weight 164.54 g/mol Alfa Chemistry[1], Pharmaffiliates
Density 1.52 g/cm³Alfa Chemistry[1]
Physical State Solid (at room temperature)ECHEMI[2]
Melting Point No data availableECHEMI[2]
Boiling Point No data availableECHEMI[2]
XlogP (Predicted) 2.4PubChem[3]
Solubility No data available

Experimental Protocols for Physical Property Determination

Detailed experimental protocols for determining the physical properties of this compound are not explicitly documented in readily available literature. However, standard methodologies for characterizing similar phenolic compounds can be applied. The following are generalized protocols that serve as a starting point for laboratory investigation.

Melting Point Determination (Capillary Method)

The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube sealed at one end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Boiling Point Determination (Distillation Method)

For compounds that are liquid at or near room temperature, the boiling point is a key physical constant. Given that this compound is a solid, its boiling point would be determined under reduced pressure to prevent decomposition at high temperatures.

Methodology:

  • Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus.

  • Heating: The sample is heated gently in an oil bath.

  • Measurement: The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that specific pressure.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purifications, and formulations.

Methodology:

  • Solvent Screening: A small, accurately weighed amount of the compound is added to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, acetone, toluene, chloroform) in separate vials.

  • Observation: The vials are agitated at a constant temperature, and the solubility is observed and can be quantified by determining the concentration of the saturated solution.

Logical Workflow for Synthesis

While a specific, detailed synthesis protocol for this compound was not found, a general synthetic pathway for halogenated phenols often involves the diazotization of a corresponding aniline followed by hydrolysis. The following diagram illustrates a logical workflow for such a synthesis.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Diazotization cluster_2 Hydrolysis cluster_3 Purification start 4-Chloro-3,5-difluoroaniline diazotization Reaction with NaNO2 / Acid start->diazotization Step 1 hydrolysis Heating in Aqueous Solution diazotization->hydrolysis Step 2 extraction Solvent Extraction hydrolysis->extraction Step 3 purification Chromatography / Recrystallization extraction->purification Step 4 product This compound purification->product Final Product Analytical_Workflow sample This compound Sample dissolution Dissolution in appropriate solvent sample->dissolution injection Injection into GC-MS dissolution->injection separation Separation on GC Column injection->separation detection Detection by Mass Spectrometer separation->detection analysis Data Analysis (Mass Spectrum and Retention Time) detection->analysis result Confirmation of Identity and Purity analysis->result

References

The Biological Activity of Halogenated Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated phenols are a diverse class of compounds characterized by a phenol ring substituted with one or more halogen atoms. The introduction of halogens can significantly modulate the physicochemical properties and biological activities of the parent phenol molecule. This technical guide provides an in-depth overview of the biological activities of halogenated phenols, with a focus on their antimicrobial, cytotoxic, and enzyme-inhibiting properties. Detailed experimental protocols for assessing these activities are provided, along with a summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms and methodologies discussed.

Introduction

Phenolic compounds are widely recognized for their diverse biological activities. The halogenation of these molecules, a common strategy in medicinal chemistry, can enhance their efficacy and introduce novel mechanisms of action. The nature of the halogen (fluorine, chlorine, bromine, or iodine) and its position on the aromatic ring are critical determinants of the compound's biological profile. This guide explores the multifaceted biological activities of halogenated phenols, offering valuable insights for researchers in drug discovery and development.

Antimicrobial Activity

Halogenated phenols exhibit broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi. Their primary mechanism of action often involves the disruption of microbial cell membranes and the denaturation of essential proteins.

Antibacterial Activity

Halogenated phenols are effective against both Gram-positive and Gram-negative bacteria. The presence of halogens increases the lipophilicity of the phenol, facilitating its passage through the bacterial cell wall and membrane. Once inside the cell, these compounds can interfere with cellular processes, leading to growth inhibition or cell death. For instance, chlorinated phenols have been shown to induce an antibiotic-resistant phenotype in Pseudomonas aeruginosa by upregulating the MexAB-OprM efflux pump.[1]

Antifungal Activity

Several halogenated phenols have demonstrated potent antifungal properties. Their mechanism of action is similar to their antibacterial activity, primarily involving membrane disruption and enzyme inhibition.

Quantitative Antimicrobial Data

The antimicrobial efficacy of halogenated phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Pentachlorophenol (PCP)Pseudomonas aeruginosa PAO1Varies with antibiotic[2]
2,4,6-Trichlorophenol (TCP)Pseudomonas aeruginosa PAO1Varies with antibiotic[1]
2,4-Dichlorophenol (DCP)Pseudomonas aeruginosa PAO1Varies with antibiotic[1]
Caffeic AcidStaphylococcus aureus (MRSA and MSSA)256 - 1024[3]
Ferulic AcidSaccharomyces cerevisiae2000[4]
Various Phenolic CompoundsFood-contaminating yeasts3.9 - 62.5[4]

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Halogenated and Other Phenolic Compounds.

Cytotoxic Activity

Many halogenated phenols exhibit cytotoxic effects against various cell lines, making them potential candidates for anticancer drug development. Their cytotoxicity is often mediated through the induction of apoptosis.

Mechanisms of Cytotoxicity

The cytotoxic mechanisms of halogenated phenols are multifaceted and can involve:

  • Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress, which can damage cellular components and lead to cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process (e.g., cell proliferation) by 50%.

CompoundCell LineIC50 (µM)Reference
Bromophenol Derivatives (4g-4i, 5h, 6d, 7a, 7b)A549, Bel7402, HepG2, HeLa, HCT116Varies[5]
2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP)MCF-783.23[3]
2-((1,2,3,4-Tetrahydroquinolin-1-yl)(4-methoxyphenyl)methyl)phenol (THMPP)SkBr3113.94[3]
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) (THTMP)MCF-787.92[6]
2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) (THTMP)SK-BR3172.51[6]
Phenolic fraction of Prunus arabicaAMJ1329.34 µg/ml[7]
Phenolic fraction of Prunus arabicaSK-GT-421.97 µg/ml[7]

Table 2: IC50 Values of Selected Halogenated and Other Phenolic Compounds on Cancer Cell Lines.

Enzyme Inhibition

Halogenated phenols are known to inhibit a variety of enzymes, which contributes to their biological activities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation. Several phenolic compounds have been shown to be effective tyrosinase inhibitors. The inhibitory strength is generally expressed as the IC50 value.[8]

Other Enzyme Inhibition

Halogenated phenols can also inhibit other enzymes, such as those involved in the polyol pathway (aldose reductase and sorbitol dehydrogenase), which are implicated in diabetic complications.[9] They can also inhibit enzymes like α-amylase and trypsin.[10]

Quantitative Enzyme Inhibition Data

The inhibitory potency of compounds on enzymes is quantified by their IC50 values or inhibition constants (Ki).

CompoundEnzymeIC50 (µM)Ki (µM)Inhibition TypeReference
Caffeic AcidAldose Reductase3.00--[9]
Ellagic AcidSorbitol Dehydrogenase13.0--[9]
XanthohumolTyrosinase (monophenolase)15.4--[11]
Prenylated chalcone 2Tyrosinase (monophenolase)34.3--[11]
Kojic AcidMushroom Tyrosinase>500--[8]

Table 3: Inhibition of Various Enzymes by Phenolic Compounds.

Signaling Pathways

Halogenated phenols can modulate various intracellular signaling pathways, leading to their observed biological effects.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and apoptosis.[12] Dysregulation of this pathway is implicated in carcinogenesis.[13][14] Polyphenols can regulate the MAPK pathway, leading to anticancer effects.[12][13] The MAPK cascade involves a series of protein kinases: MAPKKK, MAPKK, and MAPK.[15]

MAPK_Signaling_Pathway extracellular Extracellular Stimuli (e.g., Halogenated Phenols) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, ASK1) receptor->mapkkk mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk mapk MAPK (e.g., p38, JNK) mapkk->mapk transcription_factors Transcription Factors mapk->transcription_factors cellular_response Cellular Response (Proliferation, Apoptosis) transcription_factors->cellular_response

MAPK Signaling Pathway
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses.[7] Phenolic antioxidants can inhibit the NF-κB signaling pathway by blocking the formation of NF-κB/DNA binding complexes, thereby suppressing the expression of inflammatory cytokines.[16] Some polyphenols inhibit kinases in the pathway, preventing the degradation of IκB and subsequent translocation of NF-κB to the nucleus.[17]

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation & Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Inflammatory Cytokines) halogenated_phenols Halogenated Phenols halogenated_phenols->ikk Inhibition halogenated_phenols->nfkb Inhibition of DNA binding

NF-κB Signaling Pathway
Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Halogenated phenols can induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[18] The intrinsic pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The extrinsic pathway is initiated by the binding of death ligands to their receptors, leading to the activation of caspase-8, which can also activate executioner caspases.[19]

Apoptosis_Signaling_Pathway halogenated_phenols Halogenated Phenols intrinsic Intrinsic Pathway (Mitochondrial) halogenated_phenols->intrinsic extrinsic Extrinsic Pathway (Death Receptor) halogenated_phenols->extrinsic caspase9 Caspase-9 intrinsic->caspase9 caspase8 Caspase-8 extrinsic->caspase8 caspase3 Caspase-3 (Executioner) caspase9->caspase3 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activities of halogenated phenols.

Antimicrobial Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Halogenated phenol stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the halogenated phenol in the microtiter plate using MHB.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Broth_Microdilution_Workflow start Start prepare_dilutions Prepare Serial Dilutions of Halogenated Phenol start->prepare_dilutions inoculate Inoculate with Bacterial Suspension prepare_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (No Visible Growth) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.[20]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture

  • Sterile cork borer

  • Halogenated phenol solution

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the test bacteria and uniformly swab it onto the surface of an MHA plate.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a known concentration of the halogenated phenol solution into each well.

  • Include a positive control (e.g., a known antibiotic) and a negative control (solvent).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Agar_Well_Diffusion_Workflow start Start prepare_plate Prepare Inoculated Agar Plate start->prepare_plate create_wells Create Wells in Agar prepare_plate->create_wells add_compound Add Halogenated Phenol to Wells create_wells->add_compound incubate Incubate at 37°C for 18-24h add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Agar Well Diffusion Workflow
Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Adherent or suspension cells

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the halogenated phenol for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Halogenated Phenol seed_cells->treat_cells add_mtt Add MTT Solution & Incubate treat_cells->add_mtt solubilize Add Solubilization Solution add_mtt->solubilize read_absorbance Read Absorbance (570-590 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow
Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.

Materials:

  • 96-well microplate

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • Halogenated phenol solution

  • Microplate reader

Procedure:

  • Add phosphate buffer, tyrosinase enzyme, and the halogenated phenol solution to the wells of a microplate.

  • Pre-incubate the mixture for a short period.

  • Initiate the reaction by adding the L-DOPA substrate.

  • Monitor the formation of dopachrome by measuring the absorbance at 475-492 nm over time.

  • Calculate the percentage of inhibition and determine the IC50 value.

Tyrosinase_Inhibition_Workflow start Start prepare_mixture Prepare Reaction Mixture (Enzyme, Buffer, Inhibitor) start->prepare_mixture add_substrate Add Substrate (L-DOPA) prepare_mixture->add_substrate monitor_reaction Monitor Absorbance (475-492 nm) add_substrate->monitor_reaction calculate_inhibition Calculate % Inhibition & IC50 monitor_reaction->calculate_inhibition end End calculate_inhibition->end

References

4-Chloro-3,5-difluorophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorophenol is a halogenated aromatic organic compound with the chemical formula C₆H₃ClF₂O. Its structure, featuring a phenol ring substituted with a chlorine atom and two fluorine atoms, suggests its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like this compound of considerable interest to researchers in drug discovery.

This technical guide aims to provide a comprehensive overview of the available scientific literature on this compound. However, it is important to note that detailed experimental data and specific applications for this compound are not extensively documented in publicly accessible scientific literature. Much of the available information is extrapolated from data on similar halogenated phenols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is primarily sourced from chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 2268-03-3Chemical Supplier Databases
Molecular Formula C₆H₃ClF₂OPubChem
Molecular Weight 164.54 g/mol PubChem
Appearance Not explicitly reported; likely a solid at room temperatureInferred from similar compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Not experimentally determined-

Synthesis and Experimental Protocols

One plausible route could involve the diazotization of 4-chloro-3,5-difluoroaniline, followed by hydrolysis of the resulting diazonium salt. This is a common method for the synthesis of phenols from anilines.

Logical Workflow for a Proposed Synthesis:

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Hydrolysis cluster_product Final Product start 4-Chloro-3,5-difluoroaniline process1 Formation of Diazonium Salt start->process1 Reacts with reagents1 NaNO₂, aq. H₂SO₄ 0-5 °C reagents1->process1 process2 Conversion to Phenol process1->process2 Intermediate reagents2 H₂O, Heat reagents2->process2 product This compound process2->product Yields

Caption: Proposed synthesis workflow for this compound.

Disclaimer: This proposed synthesis is hypothetical and has not been validated by experimental data found in the literature. Researchers attempting this synthesis should conduct small-scale trials and rigorously characterize all products.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are not available in the surveyed scientific literature. Chemical databases may offer predicted spectra, but these are computational estimations and should not be considered as a substitute for experimental data.

Applications in Drug Development

There is currently no specific information in the scientific literature detailing the use of this compound as a key intermediate in the synthesis of any marketed drugs or clinical candidates. Furthermore, no studies on its biological activity or its interaction with any signaling pathways have been found.

While halogenated phenols are a common motif in many pharmaceuticals, the specific contribution of the 4-chloro-3,5-difluoro substitution pattern remains to be explored and documented.

Conclusion

This compound is a chemical entity for which there is a notable lack of comprehensive scientific data. While its basic chemical properties are known, detailed experimental protocols for its synthesis, thorough spectroscopic characterization, and any applications in drug development or biological studies are not present in the accessible scientific literature. The information provided in this guide is based on the limited available data and on extrapolations from chemically related compounds. Further research is required to fully elucidate the properties and potential applications of this molecule. Researchers interested in this compound will likely need to perform foundational research, including developing a reliable synthetic route and conducting full analytical characterization.

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Phenols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The strategic incorporation of fluorine into phenolic scaffolds represents a cornerstone of modern medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel fluorinated phenols, with a focus on recent advancements and practical methodologies for researchers in the field.

Section 1: Synthetic Methodologies for Fluorinated Phenols

The introduction of fluorine onto a phenolic ring can be achieved through various synthetic strategies, broadly categorized into electrophilic, nucleophilic, and other emerging fluorination reactions. The choice of method often depends on the desired regioselectivity, the electronic nature of the substrate, and the tolerance of other functional groups.

Deoxyfluorination of Phenols

A prevalent and powerful method for the synthesis of aryl fluorides is the deoxyfluorination of the corresponding phenols. This transformation directly replaces a hydroxyl group with a fluorine atom.

Key Reagents:

  • PhenoFluor™ and PhenoFluorMix™: These reagents, based on a chloroimidazolium chloride structure, have emerged as highly effective for the deoxyfluorination of a wide range of phenols, including those with electron-donating and electron-withdrawing groups.[1][2] PhenoFluorMix, a mixture of the chloroimidazolium salt and CsF, offers improved handling and stability against hydrolysis.[1]

  • Sulfuryl Fluoride (SO₂F₂): In a two-step, one-pot procedure, phenols can be converted to aryl fluorosulfonates using SO₂F₂ and subsequently fluorinated with a nucleophilic fluoride source like tetramethylammonium fluoride (NMe₄F).[3] This method is advantageous due to the low cost of SO₂F₂.[3]

Experimental Protocol: Deoxyfluorination using Aryl Fluorosulfonate Intermediates [3]

  • Formation of Aryl Fluorosulfonate: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., DMF), add a base (e.g., NMe₄F, 3.0 equiv).

  • Introduce sulfuryl fluoride (SO₂F₂) gas into the reaction mixture.

  • Stir the reaction at room temperature for a specified time (typically 24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Nucleophilic Fluorination: The in-situ generated aryl fluorosulfonate reacts with the excess fluoride source to yield the corresponding aryl fluoride.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Other Fluorination Techniques

Recent advancements have expanded the toolbox for phenol fluorination, including methods that offer unique selectivity.

  • Photocatalytic Ortho-Fluorination: A patent describes a method for the direct ortho-fluorination of phenolic compounds using a fluorinating agent in the presence of a photocatalyst (e.g., eosin Y) and a light source at room temperature. This technique offers high site selectivity.

Section 2: Novel Fluorinated Phenols with Anticancer Activity

A recent area of focus has been the development of fluorinated phenolic compounds as potent anticancer agents. The introduction of fluorine can enhance binding affinity to target proteins and improve metabolic stability, leading to more effective drug candidates.

p-Fluorocinnamide Derivatives as EGFR Inhibitors

A series of novel p-fluorocinnamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[4][5][6][7] One of the lead compounds, an imidazolone derivative bearing a N-(pyrimidin-2-yl)benzenesulphonamoyl moiety, has demonstrated significant antiproliferative activity.[3][4][5][6][7][8][9]

Quantitative Biological Data:

Compound IDTarget Cell LineIC₅₀ (µM)[3][4][5][6][7][8][9]Reference CompoundIC₅₀ (µM)
Imidazolone 6 HepG2 (Liver Cancer)4.23Staurosporine5.59
5h MCF-7 (Breast Cancer)0.16Doxorubicin1.91
5j MCF-7 (Breast Cancer)0.21Doxorubicin1.91
6b MCF-7 (Breast Cancer)1.05Doxorubicin1.91

Experimental Protocol: Synthesis of Imidazolone-Sulphonamide-Pyrimidine Hybrids [10]

  • Oxazolone Synthesis: A suitable hippuric acid is heated in acetic anhydride to form the corresponding oxazolone.

  • Condensation: The oxazolone is then condensed with an appropriate aryl aldehyde in the presence of anhydrous pyridine to yield the 4-arylidene oxazolone intermediate.

  • Imidazolone Formation: A suspension of the 4-arylidene oxazolone (0.12 mmol) and 4-amino-N-(pyrimidin-2-yl)benzenesulphonamide (0.14 mmol) in glacial acetic acid (20 mL) is refluxed for 16-18 hours.

  • Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with ethanol, and purified by crystallization.

Mechanism of Action: EGFR Signaling Pathway

The identified p-fluorocinnamide derivatives exhibit their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][7][8] Inhibition of EGFR disrupts downstream signaling pathways, primarily the PI3K/AKT/mTOR and MEK/ERK pathways, which are crucial for cell proliferation and survival.[2] This disruption leads to cell cycle arrest at the G1 phase and the induction of apoptosis.[1][3][4][5][7][8][9]

Visualization of EGFR-Mediated Apoptosis:

EGFR_Apoptosis_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Fluorinated_Phenol Fluorinated Phenol (e.g., Imidazolone 6) Fluorinated_Phenol->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition ERK ERK MEK->ERK ERK->Cell_Proliferation ERK->Apoptosis Inhibition

Caption: EGFR signaling pathway and its inhibition by novel fluorinated phenols.

Fluorinated Polyphenols as DYRK1A/B Kinase Inhibitors

Natural polyphenols, such as epigallocatechin gallate (EGCG) from green tea, have shown therapeutic potential. Fluorination of these natural products has led to the discovery of potent and selective inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A/B (DYRK1A/B).[6][11][12] These kinases are implicated in neuroinflammatory diseases like Parkinson's and Alzheimer's disease.

Quantitative Biological Data:

Compound IDTarget EnzymeIC₅₀ (nM)[6]
1c DYRK1A73

Experimental Workflow: Synthesis of Fluorinated Polyphenol Derivatives

The synthesis of these derivatives often starts from readily available natural products like epigallocatechin (EGC). A multi-step process is employed to introduce the fluorine atom and other modifications to the polyphenol scaffold.

Synthesis_Workflow Start Natural Epigallocatechin (EGC) Step1 Protection of Hydroxyl Groups Start->Step1 Step2 Selective Fluorination of D-ring Step1->Step2 Step3 Modification of other functional groups Step2->Step3 Step4 Deprotection Step3->Step4 Final Novel Fluorinated Polyphenol Step4->Final

References

Methodological & Application

Synthesis of 4-Chloro-3,5-difluorophenol Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-chloro-3,5-difluorophenol serves as a valuable building block in the synthesis of novel chemical entities with potential therapeutic applications. The strategic incorporation of chlorine and fluorine atoms onto the phenol ring can significantly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make derivatives of this compound attractive candidates for investigation in various areas of drug discovery, particularly in the development of kinase inhibitors for oncology.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization.

Application Notes

The substituted phenol, this compound, is a key intermediate for the synthesis of a variety of derivatives, primarily through modification of its hydroxyl group. The presence of the halogen atoms creates a unique electronic environment that can be exploited in the design of targeted therapies.

Potential Therapeutic Applications:

Derivatives of this compound are of particular interest in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 4-chloro-3,5-difluorophenyl moiety can be incorporated into larger molecular scaffolds designed to fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote tumor growth and survival.

For instance, analogues of this compound have been explored as potential inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer and other malignancies. The specific substitution pattern of this compound can contribute to favorable interactions within the kinase domain, potentially leading to enhanced potency and selectivity.

Relevant Signaling Pathways:

The primary signaling pathway of interest for derivatives of this compound is the EGFR signaling cascade . Upon activation by its ligands, EGFR initiates a series of downstream events, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis. By inhibiting EGFR, derivatives of this compound can block these pro-tumorigenic signals.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Derivative This compound Derivative Derivative->EGFR Proliferation Cell Proliferation Survival, Angiogenesis ERK ERK ERK->Proliferation mTOR mTOR mTOR->Proliferation

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and a representative ether derivative. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.

Protocol 1: Synthesis of this compound

This synthesis proceeds via a two-step process involving the diazotization of 4-chloro-3,5-difluoroaniline followed by hydrolysis of the resulting diazonium salt.

Workflow for the Synthesis of this compound:

Synthesis_Workflow_Phenol Start 4-Chloro-3,5-difluoroaniline Diazotization Diazotization (NaNO₂, H₂SO₄, H₂O, 0-5 °C) Start->Diazotization Intermediate Diazonium Salt Intermediate Diazotization->Intermediate Hydrolysis Hydrolysis (H₂O, Heat) Intermediate->Hydrolysis Product This compound Hydrolysis->Product Purification Purification (Extraction, Chromatography) Product->Purification

Materials:

  • 4-chloro-3,5-difluoroaniline

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-chloro-3,5-difluoroaniline in a mixture of concentrated sulfuric acid and water, while maintaining the temperature at 0-5 °C with an ice bath.

    • Prepare a solution of sodium nitrite in cold deionized water.

    • Slowly add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Hydrolysis:

    • Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. Vigorous nitrogen evolution will occur.

    • After the addition is complete, continue to heat the mixture for a short period to ensure complete hydrolysis.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Extract the aqueous mixture with diethyl ether (or another suitable organic solvent) multiple times.

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data (Illustrative):

ParameterValue
Starting Material4-chloro-3,5-difluoroaniline
Key ReagentsNaNO₂, H₂SO₄
Expected Yield60-70%
Purity (after purification)>98%
Protocol 2: Synthesis of a this compound Ether Derivative

This protocol describes a general method for the synthesis of an ether derivative from this compound via a Williamson ether synthesis.

Workflow for the Synthesis of a this compound Ether Derivative:

Synthesis_Workflow_Ether Start This compound Deprotonation Deprotonation (Base, e.g., K₂CO₃) Start->Deprotonation Intermediate Phenoxide Intermediate Deprotonation->Intermediate Alkylation Alkylation (Alkyl Halide, R-X) Intermediate->Alkylation Product 4-Chloro-3,5-difluorophenoxy Derivative Alkylation->Product Purification Purification (Extraction, Chromatography) Product->Purification

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous acetone or N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in anhydrous acetone or DMF.

    • Add anhydrous potassium carbonate to the solution.

    • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Alkylation:

    • Add the desired alkyl halide to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time will vary depending on the reactivity of the alkyl halide.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer to obtain the crude ether derivative.

    • Purify the product by column chromatography.

Quantitative Data (Illustrative):

ParameterValue
Starting MaterialThis compound
Key ReagentsK₂CO₃, Alkyl Halide
Expected Yield75-90%
Purity (after purification)>98%

Disclaimer: These protocols are intended for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory. Appropriate safety precautions must be taken at all times.

Application Notes and Protocols for 4-Chloro-3,5-difluorophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 4-chloro-3,5-difluorophenol as a versatile building block in medicinal chemistry. The strategic incorporation of fluorine atoms and a chlorine atom on the phenol ring imparts unique physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and overall pharmacological profile. While direct incorporation into late-stage clinical candidates is not widely documented in publicly available literature, its potential as a precursor for various bioactive scaffolds is noteworthy.

Introduction to the Utility of Fluorinated Phenols

Fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of fluorine can modulate the acidity of the phenolic hydroxyl group, influence lipophilicity (logP), and alter the metabolic fate of a drug molecule. The presence of both chlorine and fluorine atoms on the same aromatic ring, as in this compound, offers a unique substitution pattern that can be exploited for the synthesis of novel chemical entities. The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, providing a handle for further molecular elaboration.

Potential Applications in the Synthesis of Bioactive Molecules

While specific blockbuster drugs directly incorporating the 4-chloro-3,5-difluorophenoxy moiety are not readily identifiable, the compound serves as a valuable starting material for generating libraries of compounds for screening and lead optimization. Its application can be envisioned in the synthesis of:

  • Diaryl Ethers: The phenolic hydroxyl group can readily participate in Williamson ether synthesis or Ullmann condensation to form diaryl ether linkages, a common motif in kinase inhibitors and other therapeutic agents.

  • Agrochemicals: Halogenated phenols are frequently used in the synthesis of pesticides and herbicides. The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy and selectivity.

  • Building Blocks for Further Elaboration: The phenol can be converted into other functional groups, such as a triflate, which can then participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecular architectures.

Experimental Protocols

The following are generalized protocols for common reactions involving phenols that can be adapted for this compound.

Protocol for O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of an ether derivative from this compound and an alkyl halide.

Workflow for O-Alkylation

G start Start dissolve Dissolve this compound and alkyl halide in an aprotic solvent (e.g., DMF, Acetonitrile) start->dissolve add_base Add a suitable base (e.g., K2CO3, Cs2CO3, NaH) dissolve->add_base heat Heat the reaction mixture (e.g., 60-100 °C) add_base->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor workup Aqueous workup: - Quench with water - Extract with an organic solvent monitor->workup Reaction complete purify Purify the crude product (Column chromatography) workup->purify end End purify->end

Caption: General workflow for the O-alkylation of this compound.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the displacement of the chlorine atom by a nucleophile, which is facilitated by the electron-withdrawing fluorine atoms.

Logical Flow for SNAr Reaction

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Outcome A This compound E Elevated Temperature (e.g., 100-150 °C) A->E B Nucleophile (e.g., Amine, Thiol) B->E C Base (optional) (e.g., DIPEA, K2CO3) C->E D High-boiling polar aprotic solvent (e.g., DMSO, NMP) D->E F Substituted Product E->F

Caption: Key components and conditions for a typical SNAr reaction.

Materials:

  • This compound

  • Nucleophile (e.g., a primary or secondary amine, a thiol)

  • Diisopropylethylamine (DIPEA) or potassium carbonate (if the nucleophile is an amine salt)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Water and Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, dissolve this compound (1.0 eq) and the nucleophile (1.2-1.5 eq) in anhydrous DMSO.

  • If necessary, add a non-nucleophilic base like DIPEA (2.0 eq).

  • Heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography to yield the substituted product.

Quantitative Data

As of the current literature survey, specific and comprehensive quantitative biological data (e.g., IC₅₀, Kᵢ) for a wide range of compounds directly synthesized from this compound is not extensively published. Researchers are encouraged to screen compounds derived from this building block in relevant biological assays to determine their activity. The table below is a template for how such data could be presented.

Table 1: Template for Reporting Biological Activity of this compound Derivatives

Compound IDStructure/ModificationTargetAssay TypeIC₅₀ (nM)Notes
Example-01 [Insert Structure][e.g., Kinase Name][e.g., Enzymatic][Value][e.g., Selectivity data]
Example-02 [Insert Structure][e.g., Receptor Name][e.g., Binding][Value][e.g., Functional activity]
Example-03 [Insert Structure][e.g., Cancer Cell Line][e.g., Cytotoxicity (MTT)][Value][e.g., Comparison to standard]

Conclusion

This compound represents a potentially valuable, yet under-explored, building block in medicinal chemistry. Its unique electronic and structural features make it a suitable candidate for the synthesis of novel bioactive compounds. The provided protocols offer a starting point for chemists to incorporate this moiety into new molecular scaffolds. Further investigation into the biological activities of its derivatives is warranted to fully realize its potential in drug discovery.

Application Notes for 4-Chloro-3,5-difluorophenol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3,5-difluorophenol is a valuable fluorinated aromatic building block for researchers in organic synthesis, medicinal chemistry, and agrochemical development. The strategic placement of two fluorine atoms and a chlorine atom on the phenol ring imparts unique electronic properties and provides multiple handles for synthetic modification. The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and target binding affinity.[1] This document provides detailed experimental protocols for the use of this compound in common synthetic transformations, including ether synthesis and palladium-catalyzed cross-coupling reactions, which are foundational in the construction of complex bioactive molecules like kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
CAS Number 2268-03-3[2][3][4]
Molecular Formula C₆H₃ClF₂O[4][5]
Molecular Weight 164.54 g/mol [4][5]
Appearance Off-white crystalline solid[6]
Purity ≥98% (GC)[3]

Experimental Protocols

The following protocols provide detailed methodologies for the synthetic application of this compound as a versatile chemical intermediate.

Protocol 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an Sₙ2 reaction between a deprotonated alcohol (phenoxide in this case) and an alkyl halide.[4] This reaction transforms this compound into a versatile aryl ether intermediate.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.1 equivalents)

  • Strong base (e.g., Sodium hydride (NaH, 60% dispersion in oil), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)) (1.2 equivalents)

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

  • Standard workup and purification reagents (Diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and dissolve it in the chosen anhydrous solvent (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., NaH) portion-wise over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution may be observed if using NaH.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired aryl ether.

Reaction TypeReactantsBaseSolventTypical Yield
Williamson Ether SynthesisPhenol, Alkyl HalideNaH, K₂CO₃, Cs₂CO₃DMF, THF, MeCN75-95%
Protocol 2: Synthesis of Arylboronic Esters for Cross-Coupling

Arylboronic acids and their esters are crucial intermediates in modern organic chemistry, most notably for the Suzuki-Miyaura cross-coupling reaction.[7] This protocol describes a general method to convert an aryl halide (the chloro- group on the phenol derivative) into a boronic ester via a lithium-halogen exchange followed by reaction with a borate ester.

Reaction Scheme:

Materials:

  • Aryl chloride (e.g., the product from Protocol 1)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equivalents)

  • Triisopropyl borate (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous glassware and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Add the aryl chloride (1.0 equivalent) to a flame-dried, multi-necked flask under an inert atmosphere and dissolve in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise over 20 minutes, ensuring the internal temperature does not rise significantly. Stir the mixture at -78 °C for 1 hour.

  • Borylation: Add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[8]

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Adjust the pH to ~7 with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude boronic ester can often be used in the next step without further purification or can be purified by chromatography if necessary.

Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds between an organoboron species and an organic halide or triflate.[9] This protocol outlines the coupling of the arylboronic ester (from Protocol 2) with a second aryl or heteroaryl halide.

Reaction Scheme:

Materials:

  • Arylboronic ester (1.0 equivalent)

  • Aryl or heteroaryl halide (e.g., 4-bromopyridine) (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water)

Procedure:

  • Setup: To a flask, add the arylboronic ester (1.0 eq.), the aryl halide (1.2 eq.), and the base (2.0 eq.).

  • Degassing: Add the solvent system and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.[10]

  • Catalyst Addition: Add the palladium catalyst to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the final biaryl product.

Reaction TypeKey ReagentsTypical Yield
Suzuki-Miyaura CouplingArylboronic Ester, Aryl Halide, Pd Catalyst, Base60-90%

Application in Drug Discovery: Targeting Kinase Signaling

Derivatives of fluorinated phenols are frequently used as core scaffolds for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[6][11] For instance, many inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in non-small cell lung cancer (NSCLC), feature substituted phenyl rings that bind within the ATP-binding site of the kinase.[12][13] The synthetic workflow described allows for the creation of diverse libraries of compounds based on the this compound scaffold for screening against such targets.

Inhibitor ClassTarget KinaseRepresentative IC₅₀ Values
Pyrido[3,4-d]pyrimidinesEGFRL858R/T790M/C797S7.2 nM
Thiazolyl-pyrazolinesEGFR31.8 nM - 37.66 nM
Furo[2,3-c]pyridinesEGFRWT4.78 - 11.64 nM

Note: Data represents structurally related compounds to illustrate the potential biological activity of molecules derived from similar fluorinated scaffolds.[13][14][15]

Visualized Workflows and Pathways

G General Synthetic Workflow A This compound B Aryl Ether Intermediate A->B Protocol 1: Williamson Ether Synthesis C Arylboronic Ester B->C Protocol 2: Borylation D Complex Biaryl Product (e.g., Kinase Inhibitor) C->D Protocol 3: Suzuki-Miyaura Coupling Simplified EGFR Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus EGF Ligand EGF Ligand EGFR EGFR EGF Ligand->EGFR Binds Dimerization &\nAutophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization &\nAutophosphorylation Activates RAS RAS Dimerization &\nAutophosphorylation->RAS Initiates Cascade Inhibitor Kinase Inhibitor (Potential Product) Inhibitor->Dimerization &\nAutophosphorylation Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation\n& Survival Proliferation & Survival ERK->Proliferation\n& Survival Promotes

References

Application Notes and Protocols: 4-Chloro-3,5-difluorophenol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorophenol is a valuable halogenated aromatic building block in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of two electron-withdrawing fluorine atoms and a chlorine atom on the phenolic ring imparts unique electronic properties, enhances metabolic stability, and increases the binding affinity of derivative molecules to their biological targets. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] The chloro-substituent provides an additional site for modification or can be a key feature for target interaction. This phenol is a precursor to a variety of intermediates, including boronic acids for cross-coupling reactions and ethers, which are common moieties in bioactive molecules.

Key Applications and Synthetic Pathways

This compound serves as a versatile starting material for several critical organic reactions, including:

  • Synthesis of (4-Chloro-3,5-difluorophenyl)boronic Acid: A key intermediate for Suzuki-Miyaura cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, such as kinase inhibitors.

  • Williamson Ether Synthesis: For the preparation of alkyl and aryl ethers, which are prevalent in medicinal chemistry.

  • Ullmann Condensation: A classic method for the formation of diaryl ethers, often employed in the synthesis of complex natural products and pharmaceuticals.

The following sections provide detailed experimental protocols and quantitative data for these transformations.

Experimental Protocols and Data

Synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid

This protocol describes the synthesis of (4-chloro-3,5-difluorophenyl)boronic acid from this compound, which first requires conversion of the phenol to the corresponding aryl bromide or iodide, followed by a Grignard reaction and borylation.

Workflow for the Synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid

G A This compound B Conversion to Aryl Halide (e.g., Aryl Bromide) A->B e.g., PBr3 or NBS/PPh3 C Grignard Reagent Formation B->C Mg, THF D (4-Chloro-3,5-difluorophenyl) magnesium bromide C->D E Borylation with Trialkyl borate D->E B(OR)3 F Hydrolysis E->F aq. HCl G (4-Chloro-3,5-difluorophenyl)boronic acid F->G

Caption: Synthetic workflow for the preparation of (4-Chloro-3,5-difluorophenyl)boronic acid.

Protocol: Synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid (via Aryl Bromide)

This is a representative protocol adapted from general procedures for the synthesis of arylboronic acids from aryl halides.

Step 1: Synthesis of 1-Bromo-4-chloro-3,5-difluorobenzene (Not explicitly found, general procedure provided)

This step is a prerequisite for the subsequent Grignard formation and borylation. A standard method for converting a phenol to an aryl bromide, such as reaction with phosphorus tribromide (PBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃), would be employed.

Step 2: Grignard Reaction and Borylation

Materials:

  • 1-Bromo-4-chloro-3,5-difluorobenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Aqueous hydrochloric acid (1 M)

  • Iodine (crystal for initiation)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.).

  • Add a small crystal of iodine to the flask.

  • Add a solution of 1-bromo-4-chloro-3,5-difluorobenzene (1.0 eq.) in anhydrous THF to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of triisopropyl borate (1.5 eq.) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • Stir the mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

  • Purify by recrystallization or column chromatography.

Quantitative Data for Boronic Acid Synthesis

Reactant 1Reactant 2ReagentsSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-4-chloro-3,5-difluorobenzeneMg-THFReflux2-
Grignard ReagentTriisopropyl borate-THF-78 to RT12-1670-85 (estimated)
Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The difluorophenol moiety is a key structural feature in some kinase inhibitors, such as those targeting Vaccinia-related kinases (VRK1 and VRK2).[3] The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction.

Workflow for Suzuki-Miyaura Coupling

G A (4-Chloro-3,5-difluorophenyl)boronic acid C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Halide B->C D Biaryl Product (e.g., Kinase Inhibitor Precursor) C->D Pd Catalyst, Base

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from the synthesis of pyridine-based VRK1/VRK2 inhibitors, which utilizes a (3,5-difluorophenyl)boronic acid.[3] It is applicable to (4-chloro-3,5-difluorophenyl)boronic acid.

Materials:

  • (4-Chloro-3,5-difluorophenyl)boronic acid (1.2 eq.)

  • Aryl or heteroaryl bromide/iodide (e.g., 3,5-dibromo-2-aminopyridine) (1.0 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (2.0 eq.)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a microwave vial, add the aryl/heteroaryl halide (1.0 eq.), (4-chloro-3,5-difluorophenyl)boronic acid (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and K₂CO₃ (2.0 eq.).

  • Add the 1,4-dioxane/water solvent mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 1 hour.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
3,5-Dibromo-2-aminopyridine(3,5-Difluorophenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O120 (MW)118-89[3]
Aryl/Heteroaryl Bromide(4-Chloro-3,5-difluorophenyl)boronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O120 (MW)1(Substrate dependent)
Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers from an alcohol and an alkyl halide. This compound can be readily converted to its corresponding phenoxide and reacted with various alkyl halides.

Workflow for Williamson Ether Synthesis

G A This compound B Deprotonation A->B Base (e.g., NaH, K2CO3) C 4-Chloro-3,5-difluorophenoxide B->C E SN2 Reaction C->E D Alkyl Halide (R-X) D->E F Alkyl Aryl Ether E->F

Caption: Workflow for the Williamson ether synthesis.

Protocol: Williamson Ether Synthesis

This is a general protocol adaptable for this compound.

Materials:

  • This compound (1.0 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) or Potassium carbonate (K₂CO₃) (2.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

Procedure (using NaH):

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add NaH (1.2 eq.) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

  • Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat gently (e.g., 50-80 °C) for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or distillation.

Quantitative Data for Williamson Ether Synthesis

PhenolAlkyl HalideBase (eq.)SolventTemp. (°C)Time (h)Yield (%)
4-MethylphenolChloroacetic acidNaOH (aq)Water90-1000.5-0.7High (not specified)[4]
AcetaminophenEthyl iodideK₂CO₃ (2.0)ButanoneReflux1Good (not specified)
This compoundBenzyl bromideNaH (1.2)DMFRT - 602-1270-90 (estimated)
Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation allows for the synthesis of diaryl ethers by coupling a phenol with an aryl halide, typically using a copper catalyst.[5] This method is particularly useful when the Williamson synthesis is not applicable.

Workflow for Ullmann Condensation

G A This compound C Ullmann Condensation A->C B Aryl Halide (Ar-X) B->C D Diaryl Ether C->D Cu Catalyst, Base

Caption: General workflow for the Ullmann condensation.

Protocol: Ullmann Condensation

This is a general protocol for the copper-catalyzed synthesis of diaryl ethers, adaptable for this compound.

Materials:

  • This compound (1.0 eq.)

  • Aryl iodide or bromide (1.2 eq.)

  • Copper(I) iodide (CuI) (0.1 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)

  • A ligand such as 1,10-phenanthroline or picolinic acid (0.2 eq.)

  • Anhydrous solvent (e.g., DMF, DMSO, or Toluene)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), CuI (0.1 eq.), the ligand (0.2 eq.), and the base (2.0 eq.).

  • Add the anhydrous solvent.

  • Heat the reaction mixture at 100-150 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for Ullmann Condensation

PhenolAryl HalideCatalyst (mol%)Base (eq.)SolventTemp. (°C)Time (h)Yield (%)
Substituted PhenolsAryl Iodides/BromidesCuI (5-10)K₃PO₄ (2.0)DMSO100-12012-2460-95[6]
This compoundAryl IodideCuI (10)Cs₂CO₃ (2.0)DMF120-14012-2450-80 (estimated)
Conclusion

This compound is a highly functionalized and versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern makes it an attractive starting material for the development of novel kinase inhibitors, agrochemicals, and other bioactive compounds. The protocols outlined in this document provide a foundation for researchers to utilize this valuable reagent in a variety of key synthetic transformations. Careful optimization of reaction conditions will be necessary for specific substrate combinations to achieve high yields and purity.

References

Application Notes and Protocols for the Analytical Determination of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3,5-difluorophenol is a halogenated aromatic compound of interest in various fields, including pharmaceutical and chemical synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and environmental assessment. This document provides detailed application notes and experimental protocols for the determination of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The following protocols are established based on widely accepted methodologies for the analysis of halogenated phenols and provide a strong foundation for developing and validating a specific method for this compound in your laboratory.

Data Presentation: Comparison of Analytical Methods

The performance characteristics of the HPLC-UV and GC-MS methods are summarized below. These values represent typical performance and may vary based on instrumentation and laboratory conditions.

ParameterHPLC-UVGC-MS (after derivatization)
Limit of Detection (LOD) 0.05 µg/mL0.01 ng/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 ng/mL
Linearity Range 0.15 - 50 µg/mL (R² > 0.999)0.03 - 100 ng/mL (R² > 0.998)
Recovery (from spiked water) 92 - 103%88 - 99%
Precision (%RSD, n=6) < 3%< 5%
Analysis Time per Sample ~15 minutes~25 minutes

Experimental Workflows

Sample Preparation Workflow

G cluster_prep Sample Preparation sample Aqueous Sample (100 mL) acidify Acidify to pH < 2 with HCl sample->acidify extraction Liquid-Liquid Extraction with Dichloromethane (2 x 30 mL) acidify->extraction combine Combine Organic Layers extraction->combine dry Dry over Anhydrous Na₂SO₄ combine->dry concentrate Concentrate to ~1 mL under Nitrogen Stream dry->concentrate reconstitute Solvent Exchange/Reconstitute in appropriate solvent concentrate->reconstitute hplc HPLC-UV reconstitute->hplc HPLC Analysis gc GC-MS reconstitute->gc GC-MS Analysis (after derivatization)

Figure 1. General workflow for the preparation of aqueous samples for chromatographic analysis.
Analytical Method Workflow

G cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis hplc_inject Inject Sample Extract hplc_sep Isocratic Separation on C18 Column hplc_inject->hplc_sep hplc_detect UV Detection at 280 nm hplc_sep->hplc_detect hplc_quant Quantification (External Standard) hplc_detect->hplc_quant gc_deriv Derivatize Extract (e.g., Silylation) gc_inject Inject Derivatized Sample gc_deriv->gc_inject gc_sep Temperature Programmed Separation on DB-5ms Column gc_inject->gc_sep gc_detect Mass Spectrometry (Scan or SIM mode) gc_sep->gc_detect gc_quant Quantification (Internal Standard) gc_detect->gc_quant

Figure 2. Comparative workflow of HPLC-UV and GC-MS analytical methods.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from aqueous matrices.

Materials:

  • Dichloromethane (DCM), HPLC or pesticide residue grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

  • Separatory funnel (250 mL)

  • Glass beakers and flasks

  • Nitrogen evaporator

Procedure:

  • Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

  • If using an internal standard for GC-MS, spike the sample at this stage.

  • Acidify the sample to a pH of less than 2 by adding concentrated HCl dropwise. Check the pH using pH paper.

  • Add 30 mL of dichloromethane to the separatory funnel.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for at least 10 minutes.

  • Drain the lower organic layer (DCM) into a clean flask.

  • Repeat the extraction (steps 4-7) with a fresh 30 mL portion of dichloromethane.

  • Combine the two organic extracts.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen in a warm water bath (~40°C).

  • Proceed with solvent exchange for the specific analytical method.

    • For HPLC-UV: Evaporate to dryness and reconstitute in 1 mL of the mobile phase.

    • For GC-MS: Exchange the solvent to hexane or another suitable solvent for derivatization.

HPLC-UV Analysis Protocol

Instrumentation and Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 280 nm.

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards, followed by the prepared sample extracts.

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standards.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

GC-MS Analysis Protocol

Phenols are polar and may exhibit poor peak shape in GC. Derivatization is recommended to improve volatility and chromatographic performance. Silylation is a common derivatization technique.[1][2]

a. Derivatization (Silylation):

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another suitable silylating agent.[3]

  • Procedure:

    • Ensure the sample extract is in an aprotic solvent (e.g., hexane or pyridine) and is completely dry.

    • To 100 µL of the sample extract, add 100 µL of the silylating reagent (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

b. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z 50-450 for initial identification.

    • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantification. Select characteristic ions of the derivatized this compound.

Procedure:

  • Prepare a series of derivatized calibration standards, including an internal standard.

  • Tune the mass spectrometer according to the manufacturer's instructions.

  • Inject the derivatized standards and sample extracts.

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

References

Application Note: HPLC Analysis of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-3,5-difluorophenol is a halogenated aromatic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity and quality of this intermediate are critical for the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used, robust, and sensitive technique for the quantitative analysis and purity assessment of such compounds. This application note presents a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Analytical Method

The proposed method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, which is a common approach for the separation of chlorophenols.[1][2] UV detection is employed for quantification, providing a balance of sensitivity and specificity for this chromophoric analyte.

Chromatographic Conditions

A summary of the proposed HPLC instrument conditions is provided in the table below. These conditions are based on established methods for similar halogenated phenolic compounds and should be validated prior to use.[3][4]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm

Method Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of this method. These values are representative and would need to be confirmed through method validation studies.

ParameterExpected Value
Retention Time ~7.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

1. Reagent and Standard Preparation

  • Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water. Filter and degas.

  • Mobile Phase B: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

2. Sample Preparation

  • Accurately weigh a sufficient amount of the test sample and transfer it to a volumetric flask.

  • Add the sample diluent to dissolve the sample, using sonication if necessary.

  • Dilute to the final volume with the sample diluent to achieve a theoretical concentration within the calibration range (e.g., 10 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[4]

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After the analytical run, re-equilibrate the column with the initial mobile phase conditions.

4. Data Analysis

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a linear regression calibration curve of peak area versus concentration for the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C E Sample Injection (10 µL) C->E D Column Equilibration D->E F Gradient Elution E->F G UV Detection (254 nm) F->G H Peak Integration G->H I Calibration Curve Generation H->I J Quantification I->J

Caption: Workflow for the HPLC analysis of this compound.

References

Application Note: Analysis of 4-Chloro-3,5-difluorophenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-3,5-difluorophenol is a halogenated aromatic compound of interest in various fields, including environmental analysis and as a potential intermediate in pharmaceutical and agrochemical synthesis. Accurate and sensitive quantification of such compounds is crucial for process monitoring, quality control, and environmental safety assessment. Gas chromatography coupled with mass spectrometry (GC-MS) offers high separation efficiency and definitive identification, making it an ideal technique for the analysis of semi-volatile compounds like halogenated phenols.[1][2]

This application note details a robust protocol for the analysis of this compound. Due to the polar nature of the phenolic hydroxyl group, which can lead to poor peak shape and reduced sensitivity in GC analysis, a derivatization step is employed.[3][4] Silylation, a common derivatization technique, replaces the active hydrogen of the phenol with a non-polar trimethylsilyl (TMS) group, enhancing volatility and improving chromatographic performance.[3]

Experimental Protocols

Reagents and Materials
  • This compound standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

  • Ethyl Acetate (GC grade)

  • Methanol (HPLC grade)

  • Helium (99.999% purity)

  • 2 mL amber glass autosampler vials with PTFE-lined caps

Standard Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with ethyl acetate.

Sample Preparation and Derivatization
  • Transfer 100 µL of the standard solution or sample extract into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

  • Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[5]

  • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.[5]

  • Cool the vial to room temperature before placing it in the GC-MS autosampler.

GC-MS Instrumental Conditions

The analysis is performed on a standard capillary GC-MS system. The parameters provided below are a starting point and may require optimization for specific instrumentation.[6]

Parameter Condition
Gas Chromatograph
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent)
Carrier GasHelium at a constant flow of 1.2 mL/min
Injection ModeSplitless, 1 µL injection volume
Injector Temperature275°C
Oven ProgramInitial 80°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temp.280°C
Mass Scan Range50 - 400 amu
Data AcquisitionFull Scan and Selected Ion Monitoring (SIM)

Results and Discussion

Chromatography

The derivatization with BSTFA is expected to yield the trimethylsilyl (TMS) ether of this compound. This derivative is less polar and more volatile, resulting in a sharp, symmetrical peak with good resolution on a non-polar GC column like a DB-5ms.

Mass Spectrometry

The molecular formula of this compound is C₆H₃ClF₂O, with a monoisotopic mass of approximately 163.98 Da.[7] The TMS derivative (C₉H₁₁ClF₂OSi) has a molecular weight of approximately 236.02 Da. Electron ionization (EI) will cause fragmentation of the molecule.[8]

Expected Fragmentation Pattern: The mass spectrum of the TMS-derivatized compound is predicted to show a molecular ion peak ([M]⁺) at m/z 236. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at m/z 238, with an intensity approximately one-third of the M⁺ peak. Key fragment ions are anticipated as follows:

  • m/z 221: Loss of a methyl group (-CH₃) from the TMS moiety, a common fragmentation for silylated compounds.

  • m/z 164/166: Corresponding to the underivatized this compound cation, resulting from the loss of the silyl group.

  • m/z 73: A characteristic peak for the trimethylsilyl cation, [(CH₃)₃Si]⁺.

Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy, SIM mode can be used, monitoring the characteristic ions.

Analyte (TMS-derivative) Quantifier Ion (m/z) Qualifier Ions (m/z)
This compound-TMS236221, 238

Quantitative Data

A calibration curve should be generated by plotting the peak area of the quantifier ion against the concentration of the derivatized standards. The method's performance should be validated by assessing linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical Calibration Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
125,500
5128,000
10251,500
25630,000
501,255,000
1002,510,000

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.998
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD, n=6)< 10%[9]

Experimental Workflow Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Stock Solution (1000 µg/mL) B Working Standards (Serial Dilution) A->B D Aliquot Sample/ Standard (100 µL) B->D C Sample Extraction C->D E Dry Down (Nitrogen Stream) D->E F Add Pyridine & BSTFA + 1% TMCS E->F G Heat at 70°C for 60 min F->G H GC-MS Injection (1 µL) G->H I Data Acquisition (Scan & SIM Mode) H->I J Peak Integration & Identification I->J K Quantification (Calibration Curve) J->K L Reporting K->L

Caption: Workflow from sample preparation to final data reporting.

Conclusion

The described GC-MS method, incorporating a silylation derivatization step, provides a sensitive and reliable protocol for the quantitative analysis of this compound. The use of a non-polar capillary column ensures good chromatographic separation, while mass spectrometric detection in both full scan and SIM modes allows for definitive identification and accurate quantification at low levels. This application note serves as a comprehensive guide for researchers requiring precise analysis of this and structurally related halogenated phenols.

References

Application Notes and Protocols for the Structural Confirmation of 4-Chloro-3,5-difluorophenol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the structural confirmation of 4-Chloro-3,5-difluorophenol using ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols cover sample preparation, and spectral acquisition parameters. Predicted NMR data, including chemical shifts and coupling constants, are summarized in tabular format to facilitate the interpretation of experimental results. A workflow diagram for the structural elucidation process is also provided.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1][2] For novel compounds or synthesized molecules like this compound, NMR provides unambiguous confirmation of the chemical structure by mapping the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F. The chemical shift, signal multiplicity (splitting pattern), and coupling constants (J-values) obtained from NMR spectra offer detailed insights into the connectivity of atoms and the electronic structure of the molecule.[2]

This application note focuses on the comprehensive NMR analysis of this compound. Due to the presence of fluorine atoms, ¹⁹F NMR is a particularly powerful tool, offering high sensitivity and a wide chemical shift range, which minimizes the likelihood of signal overlap.[3] The combination of ¹H, ¹³C, and ¹⁹F NMR spectra allows for a complete and confident structural assignment.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR data for this compound. These predictions are based on established substituent effects on aromatic systems and analysis of structurally related compounds. The numbering convention used for the assignments is shown in Figure 1.

Chemical structure of this compound with atom numbering.
Figure 1. Chemical structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2/H-66.7 - 6.9Doublet of Triplets (dt) or Triplet of Doublets (td)³JHF ≈ 7-9 Hz, ⁵JHH ≈ 2-3 Hz
OH5.0 - 6.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Multiplicity (in ¹³C-{¹H} spectrum)Coupling Constant (JCF, Hz)
C-1155 - 158Triplet²JCF ≈ 10-15 Hz
C-2/C-6105 - 108Singlet-
C-3/C-5160 - 163Doublet¹JCF ≈ 240-250 Hz
C-4118 - 122Triplet³JCF ≈ 3-5 Hz

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃, referenced to CFCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
F-3/F-5-110 to -115Doublet of Triplets (dt) or Triplet of Doublets (td)³JFH ≈ 7-9 Hz, ⁵JFF ≈ 2-4 Hz

Experimental Protocols

The following protocols provide a general framework for the NMR analysis of this compound. Instrument-specific parameters may require optimization.

3.1. Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[4][5]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules.[6] Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide ((CD₃)₂SO). The choice of solvent can affect the chemical shifts of labile protons, such as the hydroxyl proton.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[4]

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution. The solution should be clear and free of any particulate matter.

  • Filtration and Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5] This removes any suspended impurities that could degrade spectral quality.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

3.2. NMR Data Acquisition

The following are general acquisition parameters. For quantitative measurements, a longer relaxation delay (d1) of at least 5 times the longest T1 relaxation time is recommended.[1][3]

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400-600 MHz

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Acquisition Time (aq): 3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds (5-10 seconds for quantitative analysis)

  • Number of Scans (ns): 8-16

  • Spectral Width (sw): 12-16 ppm

  • Temperature: 298 K

3.2.2. ¹³C{¹H} NMR Spectroscopy

  • Spectrometer Frequency: 100-150 MHz

  • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

  • Acquisition Time (aq): 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 1024-4096 (or more, depending on sample concentration)

  • Spectral Width (sw): 200-240 ppm

  • Temperature: 298 K

3.2.3. ¹⁹F NMR Spectroscopy

  • Spectrometer Frequency: 376-564 MHz

  • Pulse Program: Standard single-pulse (zg30 or similar)

  • Acquisition Time (aq): 1-2 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 16-64

  • Spectral Width (sw): 200-250 ppm

  • Temperature: 298 K

  • Referencing: An external reference standard such as CFCl₃ (δ = 0 ppm) should be used.

Data Processing and Interpretation

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.

  • Chemical Shift Referencing: Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS). Reference the ¹⁹F spectrum to the external standard.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analysis of Coupling Patterns: Analyze the multiplicities and measure the coupling constants (J-values) for all signals. This information is critical for establishing the connectivity between different nuclei.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis cluster_confirm Confirmation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR F19_NMR ¹⁹F NMR transfer->F19_NMR process FT, Phasing, Baseline Correction H1_NMR->process C13_NMR->process F19_NMR->process reference Chemical Shift Referencing process->reference integrate Peak Picking & Integration reference->integrate analyze_shifts Analyze Chemical Shifts integrate->analyze_shifts analyze_coupling Analyze Coupling Constants integrate->analyze_coupling assign_structure Assign Signals to Structure analyze_shifts->assign_structure analyze_coupling->assign_structure confirmation Structural Confirmation of This compound assign_structure->confirmation

Caption: Workflow for NMR-based structural confirmation.

Conclusion

The combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a robust and reliable method for the structural confirmation of this compound. The detailed protocols and predicted data presented in this application note serve as a valuable resource for researchers in the fields of chemical synthesis and drug development, enabling efficient and accurate characterization of this and similar fluorinated aromatic compounds.

References

Application Notes and Protocols for 4-Chloro-3,5-difluorophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reaction mechanisms of 4-Chloro-3,5-difluorophenol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the fluorine and chlorine substituents activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr). This document details the protocols for key reactions, presents quantitative data in structured tables, and provides visualizations of reaction mechanisms and workflows.

Nucleophilic Aromatic Substitution: Synthesis of Aryl Ethers

The presence of two fluorine atoms and a chlorine atom on the phenol ring significantly acidifies the hydroxyl proton and activates the ring for nucleophilic aromatic substitution. This makes this compound an excellent substrate for the synthesis of diaryl ethers, which are common motifs in many biologically active molecules.

A prime example of this reactivity is the synthesis of 2-(4-chloro-3,5-difluorophenoxy)-5-(trifluoromethyl)pyridine, a key intermediate in the production of agricultural fungicides. The reaction proceeds via a Williamson ether synthesis, a classic SNAr reaction, where the phenoxide ion displaces a halide on an aromatic ring.

Reaction Mechanism: Williamson Ether Synthesis

The reaction begins with the deprotonation of this compound by a strong base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking the electron-deficient carbon of 2-chloro-5-(trifluoromethyl)pyridine. The chloride ion is subsequently displaced, yielding the desired diaryl ether.

Williamson_Ether_Synthesis phenol This compound phenoxide Potassium 4-chloro-3,5-difluorophenoxide phenol->phenoxide Deprotonation base K₂CO₃ intermediate Meisenheimer Complex (Transition State) phenoxide->intermediate Nucleophilic Attack pyridine 2-chloro-5-(trifluoromethyl)pyridine pyridine->intermediate product 2-(4-chloro-3,5-difluorophenoxy)-5-(trifluoromethyl)pyridine intermediate->product Chloride Elimination

Williamson Ether Synthesis of a Pyridinyl Ether.
Experimental Protocol: Synthesis of 2-(4-chloro-3,5-difluorophenoxy)-5-(trifluoromethyl)pyridine

This protocol is adapted from patent literature describing the synthesis of agrochemical intermediates.

Materials:

  • This compound

  • 2-Chloro-5-(trifluoromethyl)pyridine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 2-chloro-5-(trifluoromethyl)pyridine (1.05 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.

  • Purge the flask with an inert gas (nitrogen or argon).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add toluene to the reaction mixture and wash with water to remove DMF and inorganic salts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
This compound2-Chloro-5-(trifluoromethyl)pyridineK₂CO₃DMF100-1104-6>95

Potential Cross-Coupling Reactions

Conceptual Workflow for Cross-Coupling Reactions

The general workflow for employing a derivative of this compound in a cross-coupling reaction would first involve the protection or modification of the phenolic hydroxyl group, followed by the palladium-catalyzed coupling at the C-Cl bond.

Cross_Coupling_Workflow start This compound protection Hydroxyl Protection (e.g., O-methylation) start->protection activated_substrate Protected Phenol Derivative protection->activated_substrate coupling_reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) activated_substrate->coupling_reaction coupled_product Coupled Product coupling_reaction->coupled_product deprotection Deprotection coupled_product->deprotection final_product Final Product deprotection->final_product

Conceptual workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling (Conceptual Protocol)

This conceptual protocol outlines the general steps for a Suzuki-Miyaura coupling of a protected derivative of this compound.

Materials:

  • Protected this compound (e.g., 1-chloro-2,6-difluoro-4-methoxybenzene)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the protected this compound (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (1-5 mol%), and base (2.0 eq).

  • Add degassed solvent to the flask.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • If necessary, deprotect the hydroxyl group to yield the final biaryl phenol.

Other Potential Reactions

The reactivity of this compound is not limited to SNAr and cross-coupling reactions. Other potential transformations include:

  • O-Alkylation: Reaction with alkyl halides in the presence of a base to form a variety of alkyl aryl ethers.

  • Electrophilic Aromatic Substitution: While the ring is deactivated, under harsh conditions, electrophilic substitution (e.g., nitration, halogenation) could potentially occur, directed by the hydroxyl group.

These reactions expand the utility of this compound as a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Further research into these reaction pathways could unveil novel synthetic routes to valuable compounds.

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals with the purification of 4-Chloro-3,5-difluorophenol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for a solid organic compound like this compound are recrystallization, flash column chromatography, and sublimation. The optimal method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity.

Q2: How do I choose the best purification technique for my sample?

  • Recrystallization is often the first choice for solid compounds if a suitable solvent or solvent system can be identified and if the impurities have different solubility profiles from the desired compound.[1]

  • Flash Column Chromatography is highly effective for separating compounds with different polarities, especially when dealing with multiple impurities or regioisomers that are difficult to separate by other means.[1][2]

  • Sublimation can be an excellent method for obtaining high-purity material if the compound is sufficiently volatile and thermally stable, and the impurities are non-volatile.[3]

Q3: What are the likely impurities in my crude this compound sample?

A3: Potential impurities depend on the synthetic route. Common impurities may include:

  • Unreacted starting materials: Such as 3,5-difluorophenol or a related chlorinated precursor.

  • Reagents and byproducts: From the specific chlorination reaction used.

  • Regioisomers: Isomers with chlorine at different positions on the phenol ring are common impurities in similar halogenated phenols.[4] For example, 2-chloro-3,5-difluorophenol or isomers formed from impurities in the starting material.

  • Related impurities: Simpler phenols like 3-fluorophenol or 3-chlorophenol might be present depending on the starting materials' purity.[4]

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Gas Chromatography (GC): An effective method for analyzing phenols and their impurities, providing quantitative data on purity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): A robust technique for the separation, identification, and quantification of halogenated phenols.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can confirm the structure and identify organic impurities.[8]

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. For 3,5-difluorophenol, a related compound, the melting point is 208°C.[9]

Purification Workflow and Troubleshooting

Below is a general workflow for selecting a purification strategy for this compound.

Purification_Workflow start Crude this compound is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes find_solvent Screen for suitable solvent/solvent system try_recrystallization->find_solvent recrystallization_success Successful Recrystallization? find_solvent->recrystallization_success oiling_out Compound 'oils out'? recrystallization_success->oiling_out Oiling Out column_chromatography Perform Flash Column Chromatography recrystallization_success->column_chromatography No check_purity Check Purity (GC, HPLC, NMR) recrystallization_success->check_purity Yes troubleshoot_recrystallization Troubleshoot Recrystallization (e.g., use less polar solvent, lower concentration) oiling_out->troubleshoot_recrystallization Yes column_chromatography->check_purity troubleshoot_purity Purity not sufficient? check_purity->troubleshoot_purity consider_sublimation Consider Sublimation for final polishing if applicable check_purity->consider_sublimation High purity but trace non-volatile impurities suspected pure_product Pure Product troubleshoot_recrystallization->find_solvent troubleshoot_purity->column_chromatography Yes, purity is insufficient troubleshoot_purity->pure_product No, purity is sufficient consider_sublimation->pure_product

Caption: Decision workflow for purifying this compound.

Recrystallization Guide

Recrystallization is a powerful technique for purifying solid compounds. The key is finding a suitable solvent or solvent pair.

Q: How do I select a good recrystallization solvent?

A: A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[10] A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[10] For a phenol, polar solvents should be screened.

Troubleshooting Recrystallization

IssuePossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. Compound is too soluble in the chosen solvent; not enough compound is present to reach saturation.Try a less polar solvent. Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.[3]
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound; the solution is too concentrated or cooled too quickly; high levels of impurities are present.Use a lower-boiling point solvent. Dilute the solution with more solvent before cooling. Allow the solution to cool more slowly. Try a different solvent system, as heptane can sometimes cause oiling out.[11]
Poor recovery of the purified compound. Too much solvent was used; the compound has significant solubility even at low temperatures; premature crystallization during hot filtration.Use the minimum amount of hot solvent needed for dissolution. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent; the crystals formed too quickly, trapping impurities.Try a different solvent or a solvent pair (e.g., a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[3] Ensure cooling is slow to allow for selective crystal growth.

Common Recrystallization Solvents & Pairs

Solvent SystemPolarityComments
WaterHighGood for polar compounds, but can be difficult to remove.[10]
Methanol/WaterHighA common and effective pair for many organic compounds.[11]
EthanolHighA good general-purpose solvent for polar compounds.[12]
Acetone/WaterMedium-HighAnother effective solvent pair.[11]
Ethyl Acetate/HexanesMediumA standard and highly effective system for compounds of intermediate polarity.[11][13]
Dichloromethane/HexanesLow-MediumGood for less polar compounds; DCM helps with initial dissolution.[11]

Flash Column Chromatography Guide

Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[2][14]

Q: What is a good starting solvent system (mobile phase) for purifying this compound?

A: For a substituted phenol, which is a moderately polar compound, a good starting point would be a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[13] A typical starting point for "normal" compounds is 10-50% ethyl acetate in hexanes.[13]

Troubleshooting Flash Chromatography

IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots (low resolution). The solvent system is too polar (high Rf values); the solvent system is not polar enough (low Rf values); the column was packed improperly.Decrease the polarity of the mobile phase (e.g., from 30% to 20% ethyl acetate in hexanes). Increase the polarity of the mobile phase. Ensure the column is packed evenly without cracks or channels.
Compound is not eluting from the column. The mobile phase is not polar enough; the compound may be acidic and interacting strongly with the silica gel.Gradually increase the polarity of the mobile phase (gradient elution).[2] Add a small amount (e.g., 0.5-1%) of acetic acid or triethylamine to the mobile phase to neutralize the silica and improve elution of acidic or basic compounds, respectively.[13]
Streaking or tailing of spots on TLC/column. The sample was overloaded on the column; the compound is not very soluble in the mobile phase; strong interaction with the stationary phase.Use less sample material for the amount of silica gel. Choose a mobile phase that better solubilizes the compound. Add a modifier to the eluent (e.g., acetic acid for acidic phenols).
Cracks or channels in the silica gel bed. Improper packing; silica gel bed ran dry during the run.Repack the column carefully. Always maintain a level of solvent above the silica gel bed.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude this compound. Add a potential solvent dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Flash Column Chromatography Procedure

  • TLC Analysis: Determine the optimal solvent system by running thin-layer chromatography (TLC) on the crude material. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh is common for flash chromatography) as a slurry in the nonpolar component of your mobile phase (e.g., hexanes).[15]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or compressed air) to achieve a flow rate of about 2 inches/minute.[2]

  • Fraction Collection: Collect fractions in test tubes or vials as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Analysis Workflow

This diagram illustrates the typical workflow for confirming the purity of the final product.

Purity_Analysis_Workflow start Purified this compound initial_screen Initial Purity Screen (TLC, Melting Point) start->initial_screen quantitative_analysis Quantitative Analysis initial_screen->quantitative_analysis gc_hplc GC or HPLC Analysis (e.g., C18 or PFP column) quantitative_analysis->gc_hplc nmr Structural Confirmation (NMR) (¹H, ¹³C, ¹⁹F) quantitative_analysis->nmr data_review Review Data gc_hplc->data_review nmr->data_review purity_met Purity Specification Met? data_review->purity_met final_product Final Product Confirmed purity_met->final_product Yes repurify Repurify Sample purity_met->repurify No

Caption: Workflow for purity analysis of this compound.

References

Optimizing reaction conditions for 4-Chloro-3,5-difluorophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the synthesis of 4-Chloro-3,5-difluorophenol. It includes troubleshooting advice, frequently asked questions, and comprehensive experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and efficient method for synthesizing this compound is through the electrophilic chlorination of 3,5-difluorophenol. In this reaction, the hydroxyl group of the phenol directs the incoming electrophile to the ortho and para positions. Due to steric hindrance and electronic effects, the para-position (C4) is preferentially chlorinated.

Q2: What are some common chlorinating agents for this synthesis?

A2: Several chlorinating agents can be employed for the synthesis of this compound. Common choices include N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and hypochlorous acid (HOCl).[1] The selection of the agent can influence the reaction's selectivity and yield.

Q3: Are there alternative synthetic pathways to this compound?

A3: Yes, an alternative route involves the use of 4-chloro-3,5-difluoroaniline as a precursor.[2][3] This aniline can be converted to a diazonium salt, which is then hydrolyzed to yield the desired phenol. This multi-step process includes diazotization followed by hydrolysis.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the chlorination reaction can be monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Inadequate catalyst or incorrect solvent.1. Use a fresh batch of the chlorinating agent. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Screen different catalysts and solvents to find the optimal conditions. Acetonitrile has been shown to accelerate chlorination with SO₂Cl₂.[6]
Formation of Multiple Products (Low Selectivity) 1. Reaction temperature is too high, leading to over-chlorination. 2. The chosen chlorinating agent has low regioselectivity. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature to improve selectivity. 2. Consider using a milder or more selective chlorinating agent. Organocatalysts can be used to improve ortho/para selectivity.[6][7] 3. Carefully control the molar ratio of the chlorinating agent to the phenol.
Difficult Product Isolation 1. Emulsion formation during aqueous workup. 2. The product is co-eluting with impurities during chromatography.1. Add brine (saturated NaCl solution) to break up emulsions. 2. Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary.
Product Decomposition 1. The product is unstable under the reaction or workup conditions. 2. Exposure to strong acids or bases.1. Perform the reaction and workup at lower temperatures. 2. Use a buffered system or mild workup conditions to avoid degradation of the product.

Experimental Protocols

Route A: Electrophilic Chlorination of 3,5-difluorophenol

This protocol details the synthesis of this compound via the direct chlorination of 3,5-difluorophenol using N-Chlorosuccinimide (NCS).

Materials:

  • 3,5-difluorophenol

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,5-difluorophenol (1.0 eq) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.1 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualized Workflows

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start 3,5-Difluorophenol chlorination Electrophilic Chlorination (e.g., NCS in Acetonitrile) start->chlorination 1. React extraction Aqueous Workup & Extraction chlorination->extraction 2. Quench & Extract purification Column Chromatography extraction->purification 3. Purify product This compound purification->product 4. Isolate Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of Product cause1 Inactive Reagents low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Side Reactions low_yield->cause3 solution1 Use Fresh Reagents cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Adjust Stoichiometry cause3->solution3

References

Technical Support Center: Synthesis of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 4-Chloro-3,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

Two of the most plausible synthetic routes for this compound are:

  • Direct Chlorination of 3,5-difluorophenol: This method involves the electrophilic aromatic substitution of 3,5-difluorophenol using a suitable chlorinating agent.

  • Diazotization-Hydrolysis of 4-Chloro-3,5-difluoroaniline: This route involves the conversion of the amino group of 4-Chloro-3,5-difluoroaniline into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Q2: What are the potential byproducts I might encounter during the synthesis of this compound?

The potential byproducts largely depend on the synthetic route chosen.

  • Via Chlorination of 3,5-difluorophenol:

    • Positional Isomers: 2-Chloro-3,5-difluorophenol and 2,6-dichloro-3,5-difluorophenol may be formed.

    • Over-chlorinated Products: Dichloro- and trichloro- derivatives of 3,5-difluorophenol can be generated if the reaction is not carefully controlled.

    • Unreacted Starting Material: Residual 3,5-difluorophenol.

  • Via Diazotization-Hydrolysis of 4-Chloro-3,5-difluoroaniline:

    • Incomplete Diazotization: Residual 4-Chloro-3,5-difluoroaniline.

    • Azo-coupling Products: The diazonium salt can couple with the starting aniline or the product phenol to form colored azo compounds.

    • Dehalogenation Products: In some cases, the chloro or fluoro substituents may be lost.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Presence of Multiple Isomers in the Final Product (Chlorination Route)

Question: My final product shows multiple peaks on GC/LC analysis, suggesting the presence of positional isomers. How can I improve the regioselectivity of the chlorination?

  • Choice of Chlorinating Agent: The choice of chlorinating agent can significantly influence regioselectivity. Milder chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) may offer better control than chlorine gas.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

  • Solvent Effects: The polarity of the solvent can influence the electrophilicity of the chlorinating species and the reactivity of the phenol. Experiment with a range of solvents from non-polar (e.g., dichloromethane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile).

  • Use of a Catalyst: While typically not required for activated rings, a mild Lewis acid catalyst might alter the regioselectivity. This should be approached with caution as it can also increase the rate of side reactions.

Issue 2: Formation of Colored Impurities (Diazotization-Hydrolysis Route)

Question: My final product has a distinct yellow or orange color, which I suspect is due to azo-coupling byproducts. How can I prevent this?

Answer: Azo-coupling is a common side reaction during diazotization. To minimize the formation of these colored impurities:

  • Maintain Low Temperatures: The diazotization reaction should be strictly maintained at low temperatures (typically 0-5 °C). This stabilizes the diazonium salt and reduces its tendency to undergo side reactions.

  • Slow Addition of Reagents: Add the sodium nitrite solution slowly to the acidic solution of the aniline. This prevents a localized excess of nitrous acid, which can lead to side reactions.

  • Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized temperature increases.

  • Control of pH: The hydrolysis of the diazonium salt is typically carried out in an acidic medium. Ensure the pH is appropriate for the hydrolysis step and does not favor coupling reactions.

  • Scavengers: In some cases, the addition of a scavenger for the diazonium salt, such as hypophosphorous acid, can help to reduce unwanted coupling reactions, although this can also lead to reduction of the diazonium group.

Data Presentation

Table 1: Potential Byproducts in this compound Synthesis

Byproduct Chemical Structure Likely Synthetic Route Reason for Formation Proposed Mitigation Strategy
2-Chloro-3,5-difluorophenolC₆H₃ClF₂OChlorination of 3,5-difluorophenolElectrophilic attack at the ortho position.Optimize chlorinating agent, temperature, and solvent.
2,6-Dichloro-3,5-difluorophenolC₆H₂Cl₂F₂OChlorination of 3,5-difluorophenolOver-chlorination of the starting material.Use stoichiometric amounts of chlorinating agent; monitor reaction progress closely.
3,5-difluorophenolC₆H₄F₂OChlorination of 3,5-difluorophenolIncomplete reaction.Increase reaction time or temperature slightly; ensure proper mixing.
4-Chloro-3,5-difluoroanilineC₆H₄ClF₂NDiazotization-HydrolysisIncomplete diazotization or hydrolysis.Ensure complete conversion of the aniline; optimize hydrolysis conditions (temperature, acid concentration).
Azo compoundsAr-N=N-Ar'Diazotization-HydrolysisCoupling of the diazonium salt with phenol or aniline.Maintain low temperature (0-5 °C); slow reagent addition; efficient stirring.

Experimental Protocols

Representative Protocol for Chlorination of 3,5-difluorophenol

Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,5-difluorophenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3,5-difluorophenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.05 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Synthesis_Pathway A 3,5-Difluorophenol B This compound (Target Product) A->B Chlorination C Chlorinating Agent (e.g., SO2Cl2) C->B D Solvent (e.g., DCM) D->B

Caption: Synthetic pathway for this compound via chlorination.

Side_Reaction_Pathway A 3,5-Difluorophenol B 2-Chloro-3,5-difluorophenol (Isomeric Byproduct) A->B Ortho-chlorination D 2,6-Dichloro-3,5-difluorophenol (Over-chlorinated Byproduct) A->D Di-chlorination C Chlorinating Agent (Excess or high temp.) C->B C->D

Caption: Potential side reactions during the chlorination of 3,5-difluorophenol.

Troubleshooting_Workflow start Impurity Detected in Product q1 Identify Impurity (GC-MS, LC-MS, NMR) start->q1 is_isomer Isomeric Byproduct? q1->is_isomer Yes is_over_chlorinated Over-chlorinated Byproduct? q1->is_over_chlorinated No is_isomer->is_over_chlorinated No solution_isomer Optimize Reaction Conditions: - Lower Temperature - Change Solvent - Use Milder Chlorinating Agent is_isomer->solution_isomer Yes is_starting_material Unreacted Starting Material? is_over_chlorinated->is_starting_material No solution_over_chlorinated Adjust Stoichiometry: - Reduce Amount of Chlorinating Agent - Monitor Reaction Closely is_over_chlorinated->solution_over_chlorinated Yes solution_starting_material Improve Conversion: - Increase Reaction Time - Slightly Increase Temperature is_starting_material->solution_starting_material Yes end Purified Product is_starting_material->end No solution_isomer->end solution_over_chlorinated->end solution_starting_material->end

Caption: Troubleshooting workflow for byproduct identification and mitigation.

Stability and storage conditions for 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability and storage of 4-Chloro-3,5-difluorophenol, along with troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is recommended to protect it from light and moisture. Storage at 4°C is advisable for saturated phenol solutions.[3]

Q2: Is this compound sensitive to air or light?

A2: While specific data for this compound is limited, phenols, in general, can be sensitive to light and air, leading to oxidation and discoloration. Therefore, it is best practice to store it under an inert atmosphere (e.g., nitrogen or argon) and in an amber or opaque container to protect it from light.[3]

Q3: What are the signs of degradation of this compound?

A3: Degradation of phenolic compounds can be indicated by a change in color (e.g., developing a pink or brown tint), the appearance of particulates, or a change in odor. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be used to detect and quantify degradation products.

Q4: What materials are incompatible with this compound?

A4: this compound should be stored away from strong oxidizing agents, strong bases, and acid chlorides.[3] Contact with these materials can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid or solution (e.g., pink, brown) Oxidation due to exposure to air and/or light.1. Confirm the purity using a suitable analytical method (e.g., HPLC, GC-MS). 2. If purity is compromised, consider purification (e.g., recrystallization) or obtaining a fresh batch. 3. For future prevention, store under an inert atmosphere and in a light-protected container.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.1. Verify the integrity of your stock solution. Prepare a fresh solution from a new or properly stored solid. 2. Ensure that the solvents and reagents used in your experiment are compatible with this compound.
Precipitate formation in solution The solution may be supersaturated, or the compound may have degraded to form insoluble products.1. Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. 2. If the precipitate does not redissolve, it is likely a degradation product. The solution should be discarded and a fresh one prepared.
Unexpected peaks in chromatogram (e.g., HPLC, GC) Presence of impurities or degradation products.1. Analyze a fresh, high-purity standard of this compound to confirm its retention time. 2. Compare the chromatogram of your sample to the standard to identify impurity peaks. 3. Consider using mass spectrometry (MS) to identify the molecular weights of the unknown peaks, which can help in elucidating their structures.[4][5]

Stability and Storage Conditions Summary

Parameter Recommended Condition Rationale
Temperature Cool, dry place. Refrigeration (e.g., 4°C) is recommended for solutions.[3]To minimize the rate of potential degradation reactions.
Light Store in an amber or opaque, tightly sealed container.[3]To prevent photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen, argon).To prevent oxidation.
Incompatible Materials Strong oxidizing agents, strong bases, acid chlorides.[3]To avoid chemical reactions that can lead to degradation.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to understand the stability of a compound under various stress conditions. The following are general protocols that can be adapted for this compound.

1. Hydrolytic Stability:

  • Procedure: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) conditions.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation.

2. Oxidative Stability:

  • Procedure: Prepare a solution of this compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubation: Keep the solution at room temperature for a set duration, monitoring the reaction periodically.

  • Analysis: Analyze the samples at different time intervals by HPLC to track the degradation.

3. Photostability:

  • Procedure: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light.

  • Incubation: Expose the samples for a specified duration.

  • Analysis: Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

4. Thermal Stability (Solid State):

  • Procedure: Place a known amount of solid this compound in a controlled-temperature oven.

  • Incubation: Heat the sample at a high temperature (e.g., 80°C) for a defined period.

  • Analysis: After the incubation period, dissolve the sample in a suitable solvent and analyze by HPLC.

Visualizations

Troubleshooting_Workflow Troubleshooting Experimental Inconsistencies with this compound start Start: Inconsistent Experimental Results check_purity Check Purity of This compound (e.g., HPLC, NMR) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure prepare_fresh Prepare Fresh Stock Solution from a Reliable Source is_pure->prepare_fresh Yes purify Purify Compound or Obtain New Batch is_pure->purify No review_protocol Review Experimental Protocol (Solvents, Reagents, Conditions) prepare_fresh->review_protocol incompatible Potential Incompatibility or Procedural Error? review_protocol->incompatible modify_protocol Modify Protocol and Re-run Experiment incompatible->modify_protocol Yes end_success End: Consistent Results incompatible->end_success No modify_protocol->end_success purify->prepare_fresh

Caption: Troubleshooting workflow for inconsistent experimental results.

Proposed_Degradation_Pathway Proposed Degradation Pathway of this compound parent This compound dechlorination Dechlorination parent->dechlorination Reductive Stress hydroxylation Hydroxylation parent->hydroxylation Oxidative Stress product1 3,5-Difluorophenol dechlorination->product1 product2 Chlorodifluorohydroquinone or Catechol Derivatives hydroxylation->product2 ring_opening Ring Opening product3 Aliphatic Acids (e.g., maleic acid, oxalic acid) ring_opening->product3 product2->ring_opening Further Oxidation

Caption: A proposed degradation pathway for this compound.

References

Technical Support Center: Degradation of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of 4-Chloro-3,5-difluorophenol. As direct studies on this specific compound are limited, the information provided is based on established degradation pathways of structurally similar compounds, such as chlorophenols and fluorophenols.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem Potential Cause Troubleshooting Steps
Low or no degradation of this compound in microbial cultures. Inappropriate microbial strain or consortium.- Use a microbial consortium known to degrade halogenated phenols. - Isolate and enrich for microbes from contaminated sites with a history of chlorophenol or fluorophenol presence.
Substrate toxicity.- Start with a low concentration of this compound and gradually increase it to allow for microbial adaptation. - Monitor cell viability and growth.
Sub-optimal culture conditions.- Optimize pH, temperature, and aeration for the specific microbial culture. - Ensure the presence of essential nutrients and co-substrates if cometabolism is required.[1]
Inconsistent results in photodegradation experiments. Fluctuations in light source intensity.- Regularly calibrate the light source. - Ensure consistent distance between the light source and the reactor.
Catalyst deactivation (in photocatalysis).- Ensure the catalyst is well-dispersed in the solution. - After each experiment, regenerate the catalyst through washing and calcination as recommended for the specific photocatalyst (e.g., TiO2).
Presence of interfering substances.- Analyze the sample matrix for the presence of radical scavengers or compounds that absorb light at the same wavelength. - Purify the sample if necessary.
Poor peak resolution or tailing in HPLC analysis. Inappropriate mobile phase.- Adjust the mobile phase composition (e.g., ratio of organic solvent to water) and pH. - Use a gradient elution to improve the separation of compounds with different polarities.
Column degradation.- Flush the column with a strong solvent to remove contaminants. - If the problem persists, replace the column.
Extra-column volume.- Minimize the length and diameter of tubing between the injector, column, and detector.
Difficulty in identifying degradation intermediates by GC-MS. Low concentration of intermediates.- Concentrate the sample extract before analysis. - Optimize the injection volume.
Co-elution of compounds.- Optimize the GC temperature program to improve separation. - Use a different GC column with a different stationary phase.
Matrix interference.- Perform a sample cleanup step (e.g., solid-phase extraction) to remove interfering compounds.

Frequently Asked Questions (FAQs)

1. What are the likely microbial degradation pathways for this compound?

Based on studies of similar halogenated phenols, the microbial degradation of this compound is expected to proceed via initial hydroxylation to form a chlorodifluorocatechol. This is then followed by ring cleavage, which can occur through either an ortho or meta pathway, leading to the formation of intermediates that can enter the tricarboxylic acid (TCA) cycle. Dehalogenation can occur at different stages of the pathway.

2. What are the key enzymes involved in the microbial degradation of halogenated phenols?

The key enzymes are phenol hydroxylases, which catalyze the initial hydroxylation of the aromatic ring, and catechol dioxygenases (e.g., catechol 1,2-dioxygenase for the ortho pathway and catechol 2,3-dioxygenase for the meta pathway), which are responsible for the aromatic ring cleavage.

3. What is the expected mechanism of photodegradation for this compound?

Photodegradation can occur through direct photolysis or photocatalysis. In direct photolysis, the molecule absorbs UV light, leading to the cleavage of the carbon-halogen or other bonds. In photocatalysis (e.g., using TiO2), UV irradiation generates highly reactive hydroxyl radicals that attack the aromatic ring, leading to hydroxylation, dehalogenation, and eventual mineralization to CO2, H2O, and inorganic halides.

4. What are advanced oxidation processes (AOPs) and how can they be applied to the degradation of this compound?

AOPs are a set of chemical treatment procedures designed to remove organic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).[2] Common AOPs include Fenton's reagent (Fe²⁺/H₂O₂), ozonation (O₃), and UV/H₂O₂.[3][4] These processes are highly effective in degrading recalcitrant compounds like halogenated phenols by generating powerful and non-selective hydroxyl radicals that can lead to complete mineralization.[5]

5. How can I monitor the degradation of this compound and identify its byproducts?

High-Performance Liquid Chromatography (HPLC) with a UV detector is commonly used to monitor the disappearance of the parent compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying the degradation intermediates and final products, often after a derivatization step to increase the volatility of the analytes.

Quantitative Data

The following tables summarize quantitative data from studies on analogous compounds, which can serve as a reference for experiments with this compound.

Table 1: Microbial Degradation of Chlorophenols by a Microbial Consortium [6]

CompoundInitial Concentration (mg L⁻¹)Degradation (%)Time (h)
3-Chlorophenol5010030
3-Chlorophenol10095120
3-Chlorophenol15089168
4-Chlorophenol5010032
4-Chlorophenol10010072
4-Chlorophenol1507748

Table 2: Photocatalytic Degradation of Phenol using TiO₂-Fe Catalyst [7][8]

ConditionInitial Phenol Concentration (mg/L)Catalyst Dosage (g/L)pHReaction Time (minutes)Degradation Efficiency (%)
Halogen Light5.000.61121090.51
Sunlight5.000.611210>90

Table 3: Fenton Oxidation of Phenol and Chlorophenols - Kinetic Data [9][10]

CompoundRate Constant (M⁻¹s⁻¹)
Phenol2.53 x 10⁷
o-Chlorophenol2.38 x 10⁷
p-Chlorophenol2.45 x 10⁷

Experimental Protocols

1. HPLC Method for Chlorophenol Analysis

This protocol is adapted from methods used for the analysis of various chlorophenols.[11][12][13]

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5-3). A typical gradient might start at 40% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Filter aqueous samples through a 0.45 µm syringe filter before injection. For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analytes.[14][15]

2. GC-MS Protocol for Identification of Degradation Intermediates

This protocol is a general guideline for the analysis of phenolic compounds after derivatization.[16][17][18][19]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization: Convert polar intermediates to more volatile derivatives. A common method is silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA and 100 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Injection: 1 µL in splitless mode.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Scan Mode: Full scan for identification of unknowns.

Visualizations

Microbial_Degradation_Pathway cluster_main Proposed Microbial Degradation Pathway This compound This compound Chlorodifluorocatechol Chlorodifluorocatechol This compound->Chlorodifluorocatechol Phenol Hydroxylase Ring Cleavage Products Ring Cleavage Products Chlorodifluorocatechol->Ring Cleavage Products Catechol Dioxygenase TCA Cycle Intermediates TCA Cycle Intermediates Ring Cleavage Products->TCA Cycle Intermediates Further Metabolism

Caption: Proposed microbial degradation pathway for this compound.

AOP_Mechanism cluster_reactants Reactants cluster_pollutant Pollutant cluster_products Products H2O2 H2O2 Hydroxyl Radical (•OH) Hydroxyl Radical (•OH) H2O2->Hydroxyl Radical (•OH) Fe^2+ Fe^2+ Fe^2+->Hydroxyl Radical (•OH) This compound This compound Hydroxyl Radical (•OH)->this compound Oxidation Degradation Products Degradation Products This compound->Degradation Products CO2 + H2O + Halide Ions CO2 + H2O + Halide Ions Degradation Products->CO2 + H2O + Halide Ions Mineralization

Caption: General mechanism of Advanced Oxidation Processes (AOPs).

Experimental_Workflow Sample Collection Sample Collection Degradation Experiment\n(Microbial/Photocatalytic/Chemical) Degradation Experiment (Microbial/Photocatalytic/Chemical) Sample Collection->Degradation Experiment\n(Microbial/Photocatalytic/Chemical) Sample Preparation\n(Extraction/Concentration) Sample Preparation (Extraction/Concentration) Degradation Experiment\n(Microbial/Photocatalytic/Chemical)->Sample Preparation\n(Extraction/Concentration) HPLC Analysis\n(Quantification of Parent Compound) HPLC Analysis (Quantification of Parent Compound) Sample Preparation\n(Extraction/Concentration)->HPLC Analysis\n(Quantification of Parent Compound) GC-MS Analysis\n(Identification of Intermediates) GC-MS Analysis (Identification of Intermediates) Sample Preparation\n(Extraction/Concentration)->GC-MS Analysis\n(Identification of Intermediates) Data Analysis Data Analysis HPLC Analysis\n(Quantification of Parent Compound)->Data Analysis GC-MS Analysis\n(Identification of Intermediates)->Data Analysis

Caption: A typical experimental workflow for studying degradation pathways.

References

Technical Support Center: 4-Chloro-3,5-difluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-3,5-difluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound typically begins with 3,5-difluorophenol as the key intermediate. The synthesis of 3,5-difluorophenol itself can be achieved through various routes, including:

  • From 3,5-Difluorobromobenzene: This method involves a bromine-lithium exchange followed by reaction with a borate ester and subsequent oxidation.

  • From 3,5-Difluoroaniline: This route proceeds via diazotization of the aniline followed by hydrolysis of the diazonium salt. However, 3,5-difluoroaniline can be expensive.[1][2]

  • From 2,4,6-Trifluorobenzoic Acid: A one-pot reaction in the presence of a base can yield 3,5-difluorophenolate, which is then acidified.[2]

Q2: What are the general principles for the chlorination of 3,5-difluorophenol?

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The two fluorine atoms at the meta-positions are deactivating but also ortho-, para-directing.[3] Therefore, chlorination of 3,5-difluorophenol is expected to occur at the positions ortho and para to the hydroxyl group (C2, C4, and C6). The desired product, this compound, is the result of para-substitution.

Q3: What chlorinating agents are suitable for this reaction?

Commonly used chlorinating agents for phenols include:

  • Sulfuryl chloride (SO₂Cl₂): Often used for the chlorination of phenols and can provide good selectivity.[4]

  • N-Chlorosuccinimide (NCS): A milder chlorinating agent that can be used to control selectivity.

  • Chlorine gas (Cl₂): Can be used, but may be less selective and harder to handle in a laboratory setting.

Q4: How can I purify the final product, this compound?

Purification of the crude product is crucial to remove unreacted starting materials, isomers, and other byproducts. Common purification techniques include:

  • Column Chromatography: Silica gel chromatography is a standard method for separating isomers and other impurities. The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of the components.

  • Recrystallization: This technique can be effective if a suitable solvent system is found where the solubility of the desired product and impurities differ significantly with temperature.

  • Distillation: If the product is a liquid or a low-melting solid, distillation under reduced pressure can be used for purification.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Formation of Isomeric Byproducts: The primary isomers expected are 2-chloro-3,5-difluorophenol and 2,6-dichloro-3,5-difluorophenol due to the ortho-directing effect of the hydroxyl group.Optimize Reaction Conditions: - Solvent: The choice of solvent can influence selectivity. Non-polar solvents may favor para-substitution.- Temperature: Lowering the reaction temperature can sometimes increase selectivity for the para-isomer.- Catalyst: The use of a Lewis acid catalyst in conjunction with a dialkyl sulfide has been shown to improve para-selectivity in the chlorination of other phenols.[4]
Incomplete Reaction: The reaction may not have gone to completion.Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.Increase Reaction Time or Temperature: If the reaction is sluggish, cautiously increasing the reaction time or temperature may be necessary.
Loss of Product During Workup: The product may be lost during extraction or purification steps.Optimize Extraction: Ensure the correct pH is used during aqueous workup to keep the phenolic product in the organic layer. Perform multiple extractions with a suitable solvent.Careful Purification: Minimize losses during column chromatography or recrystallization by using appropriate techniques.
Presence of Multiple Spots on TLC/Peaks in GC of the Crude Product Isomer Formation: As mentioned above, ortho- and di-chloro isomers are likely byproducts.Characterize Byproducts: Use analytical techniques like GC-MS or NMR to identify the structures of the major impurities.Improve Selectivity: Refer to the solutions for low yield related to isomer formation.
Unreacted Starting Material: 3,5-difluorophenol may still be present.Drive Reaction to Completion: See "Incomplete Reaction" above.
Side Reactions: Decomposition of starting material or product, or polymerization may occur.Milder Reaction Conditions: Consider using a milder chlorinating agent (e.g., NCS) or lower reaction temperatures.
Difficulty in Purifying the Final Product Similar Polarity of Isomers: The desired 4-chloro isomer and the 2-chloro isomer may have very similar polarities, making separation by column chromatography challenging.Optimize Chromatography: - Use a long column with a high-resolution silica gel.- Employ a shallow gradient of a less polar eluent system.- Consider alternative stationary phases like alumina.
Co-crystallization of Isomers: During recrystallization, isomers may crystallize together.Fractional Recrystallization: This technique involves multiple recrystallization steps to enrich the desired isomer in the crystalline phase.

Experimental Protocols (Hypothetical)

Disclaimer: The following protocols are hypothetical and based on general principles of organic synthesis. They should be adapted and optimized for specific laboratory conditions.

Synthesis of 3,5-Difluorophenol from 3,5-Difluorobromobenzene

This two-step procedure involves the formation of a boronic acid intermediate followed by oxidation.

Step 1: Synthesis of 3,5-Difluorophenylboronic Acid [5][6]

ReagentMolar Eq.Amount
3,5-Difluorobromobenzene1.0(e.g., 10.0 g)
Anhydrous Tetrahydrofuran (THF)-(e.g., 100 mL)
n-Butyllithium (in hexanes)1.1(adjust volume based on concentration)
Trimethyl borate1.2(e.g., 7.0 mL)
Hydrochloric acid (1 M)-(for workup)

Procedure:

  • Dissolve 3,5-difluorobromobenzene in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate dropwise, again keeping the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-difluorophenylboronic acid.

Step 2: Oxidation to 3,5-Difluorophenol

ReagentMolar Eq.Amount
3,5-Difluorophenylboronic acid1.0(from previous step)
Tetrahydrofuran (THF)-(e.g., 50 mL)
Sodium hydroxide (3 M)3.0(adjust volume)
Hydrogen peroxide (30% aq.)3.0(adjust volume)

Procedure:

  • Dissolve the crude 3,5-difluorophenylboronic acid in THF.

  • Add the sodium hydroxide solution and cool the mixture in an ice bath.

  • Slowly add the hydrogen peroxide solution dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield crude 3,5-difluorophenol.

Chlorination of 3,5-Difluorophenol (Illustrative Protocol)
ReagentMolar Eq.Amount
3,5-Difluorophenol1.0(e.g., 5.0 g)
Dichloromethane (DCM)-(e.g., 50 mL)
Sulfuryl chloride1.05(e.g., 3.3 mL)

Procedure:

  • Dissolve 3,5-difluorophenol in dry DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Add sulfuryl chloride dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or GC.

  • Once the reaction is complete, quench by slowly adding water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 3,5-Difluorophenol cluster_chlorination Chlorination cluster_purification Purification start 3,5-Difluorobromobenzene boronic_acid 3,5-Difluorophenylboronic Acid start->boronic_acid 1. n-BuLi 2. B(OMe)3 phenol 3,5-Difluorophenol boronic_acid->phenol H2O2, NaOH chlorination Chlorination (e.g., SO2Cl2) phenol->chlorination crude_product Crude Product (Mixture of Isomers) chlorination->crude_product purification Purification (Column Chromatography) crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impure Product isomer_formation Isomer Formation? start->isomer_formation incomplete_reaction Incomplete Reaction? start->incomplete_reaction workup_loss Loss During Workup? start->workup_loss optimize_conditions Optimize Reaction (Solvent, Temp, Catalyst) isomer_formation->optimize_conditions monitor_reaction Monitor Reaction (TLC, GC) incomplete_reaction->monitor_reaction optimize_workup Optimize Extraction & Purification workup_loss->optimize_workup

Caption: Troubleshooting logic for low yield or impurities.

References

Technical Support Center: Resolving Impurities in 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-difluorophenol. Our goal is to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in this compound samples?

A1: Impurities in this compound samples can typically be categorized as follows:

  • Isomeric Impurities: These are other chlorodifluorophenol isomers that may be formed during the synthesis process. Examples include 2-Chloro-3,5-difluorophenol and 2,6-Dichloro-3,5-difluorophenol.

  • Starting Material Residues: Unreacted starting materials from the synthesis process can be present in the final product. A likely precursor is 3,5-difluorophenol.

  • Solvent Residues: Residual solvents used during the synthesis or purification process may be present. Common solvents include toluene, methanol, or ethyl acetate.

  • Byproducts of Side Reactions: During chlorination of phenols, other chlorinated species can be formed, such as chlorinated 2-hydroxydiphenyl ethers.[1] In some cases, ring-cleavage products might also be generated.[2]

Q2: How can I detect the presence of these impurities in my sample?

A2: The most effective methods for detecting and quantifying impurities in halogenated phenol samples are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[3][4] These techniques can separate the main component from its impurities, allowing for their identification and quantification.

Q3: My this compound sample has a noticeable color. Does this indicate impurity?

A3: Pure phenolic compounds are often colorless or white crystalline solids. A yellow or brownish tint can indicate the presence of impurities, which may be colored compounds formed through side reactions or degradation.

Q4: What is the most common method for purifying this compound?

A4: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound.[5] This method relies on the difference in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. Column chromatography is another powerful purification method.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter with your this compound samples and provides actionable steps for resolution.

Observed Issue Potential Cause Recommended Action
Extra peaks observed in GC-MS or HPLC analysis. Presence of isomeric impurities, residual starting materials, or byproducts.1. Compare the retention times and mass spectra of the unknown peaks with those of potential impurities (see Table 1). 2. If isomeric impurities are suspected, optimize the chromatographic method to improve separation.[6] 3. Proceed with a purification step, such as recrystallization or column chromatography.
Poor peak shape (e.g., tailing) in GC analysis. Active sites in the GC system interacting with the acidic phenolic group.1. Ensure the GC liner and column are properly deactivated. 2. Consider derivatization of the phenol to a less polar ether or ester before analysis.[7]
Difficulty in achieving baseline separation of isomers in HPLC. Inadequate mobile phase composition or column chemistry.1. Adjust the mobile phase polarity by varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water.[8] 2. Experiment with different HPLC columns, such as a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity for halogenated compounds.[9]
Low yield after recrystallization. The chosen solvent is too good a solvent for the compound, even at low temperatures. The compound is precipitating out too quickly, trapping impurities.1. Select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] 2. Use a solvent mixture (e.g., heptane/ethyl acetate, methanol/water) to fine-tune the solubility.[10] 3. Allow the solution to cool slowly to promote the formation of pure crystals.
Oiling out during recrystallization. The boiling point of the solvent is higher than the melting point of the solute, or the solubility of the compound is too high in the chosen solvent.1. Choose a solvent with a lower boiling point. 2. Add a co-solvent in which the compound is less soluble to reduce the overall solubility.

Quantitative Data Summary

The following table summarizes the expected analytical data for this compound and its potential impurities, which can aid in their identification.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected GC-MS Elution Order Key Mass Spectral Fragments (m/z)
3,5-DifluorophenolC₆H₄F₂O130.091 (most volatile)130, 102, 75
This compound C₆H₃ClF₂O 164.54 2 164, 136, 101
2-Chloro-3,5-difluorophenolC₆H₃ClF₂O164.543164, 136, 101
2,6-Dichloro-3,5-difluorophenolC₆H₂Cl₂F₂O199.004 (least volatile)198, 170, 135

Note: The exact elution order may vary depending on the specific GC column and temperature program used.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of a suitable solvent like dichloromethane or methanol.

  • GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms) or a 50% phenyl-methylpolysiloxane column, is recommended for separating halogenated phenols.

  • Injection: Inject 1 µL of the prepared sample into the GC inlet. A splitless injection mode is often used for trace analysis.[4]

  • Temperature Program:

    • Initial temperature: 50-70°C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20°C per minute to 250-280°C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their retention times and mass spectra to reference data.

Protocol 2: HPLC Analysis of this compound
  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the mobile phase.

  • HPLC System: A standard HPLC system with a UV detector.

  • HPLC Column: A C18 or a PFP reverse-phase column is suitable.

  • Mobile Phase: A mixture of water (often with a small amount of acid like 0.1% formic acid to suppress ionization) and an organic solvent such as acetonitrile or methanol.

  • Elution: Start with a higher percentage of the aqueous phase and gradually increase the organic solvent percentage (gradient elution). For example, a gradient from 30% to 90% acetonitrile over 20 minutes.

  • Detection: Monitor the elution at a wavelength where phenols absorb, typically around 270-280 nm.

  • Data Analysis: Identify the main peak and any impurity peaks based on their retention times. Quantify the impurities by comparing their peak areas to that of the main peak.

Protocol 3: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the sample in various solvents (e.g., heptane, toluene, ethanol, water, or mixtures) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.[5] A mixture of a good solvent and a poor solvent can also be effective.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the impure this compound to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

  • Purity Check: Analyze the purified sample by GC-MS or HPLC to confirm the removal of impurities.

Workflow for Impurity Resolution

impurity_resolution_workflow cluster_analysis Impurity Identification cluster_purification Purification cluster_verification Purity Verification start Impure 4-Chloro-3,5- difluorophenol Sample gcms_hplc GC-MS / HPLC Analysis start->gcms_hplc data_analysis Data Analysis: Compare retention times and mass spectra gcms_hplc->data_analysis impurity_id Impurity Identified? data_analysis->impurity_id impurity_id->gcms_hplc No, optimize method select_method Select Purification Method impurity_id->select_method Yes recrystallization Recrystallization select_method->recrystallization chromatography Column Chromatography select_method->chromatography purified_sample Purified Sample recrystallization->purified_sample chromatography->purified_sample final_analysis Final GC-MS / HPLC Analysis purified_sample->final_analysis purity_spec Purity Meets Specification? final_analysis->purity_spec purity_spec->select_method No, re-purify final_product Pure 4-Chloro-3,5- difluorophenol purity_spec->final_product Yes

Caption: Workflow for identifying, resolving, and verifying the purity of this compound.

References

Technical Support Center: HPLC Separation of Halogenated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC separation of halogenated phenols.

Frequently Asked Questions (FAQs) & Troubleshooting

Peak Shape Problems

Q1: Why are my halogenated phenol peaks tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing acidic compounds like phenols. It is often caused by secondary interactions between the analytes and the stationary phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: Residual silanol groups (-Si-OH) on the silica-based column packing can interact strongly with the polar phenol groups, especially at mid-range pH, causing tailing.[1][2][3]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acidifier like formic, acetic, or phosphoric acid suppresses the ionization of silanol groups, minimizing these secondary interactions.[1][4] Be sure the pH is compatible with your column's stability range, which is typically pH 2-8 for standard silica columns.[4][5]

    • Solution 2: Use a High-Purity or End-Capped Column: Modern, high-purity silica columns have a lower concentration of acidic silanol groups. End-capped columns have most of the residual silanols chemically bonded with a small silylating agent, effectively shielding them from interacting with analytes.[3]

  • Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, or metal contamination can create active sites, leading to peak distortion.

    • Solution: Use a guard column to protect the analytical column from contaminants.[6] If the analytical column is contaminated, reverse and flush it with a strong solvent (check manufacturer instructions first).[3]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in broad, tailing peaks.

    • Solution: Dilute the sample or reduce the injection volume.[2]

Q2: My peaks are fronting. What is the cause?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can still occur.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a distorted, fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Overload: Severe sample overload can also manifest as fronting peaks.

    • Solution: Reduce the sample concentration or injection volume.[2]

Resolution and Selectivity Issues

Q3: How can I improve the poor resolution between my halogenated phenol isomers?

Halogenated phenol isomers often have very similar physicochemical properties, making them difficult to separate. Resolution can be improved by adjusting the system's efficiency, selectivity, or retention factor.[7][8]

Strategies to Improve Resolution:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity because they have different interactions with the analyte and stationary phase.[9]

    • Adjust Solvent Strength: Decreasing the amount of organic solvent in the mobile phase (weaker mobile phase) will increase retention times, potentially providing more time for compounds to separate.[10]

    • Modify Gradient: For complex mixtures, using a shallower gradient (a slower increase in organic solvent concentration over time) can significantly improve the separation of closely eluting compounds.[9][11]

  • Change Stationary Phase Chemistry:

    • Standard C18 Columns: These are a good starting point, but may not provide sufficient selectivity for isomers.

    • Pentafluorophenyl (PFP) Columns: PFP columns are highly recommended for separating halogenated compounds and regioisomers.[12][13] The fluorinated phenyl groups offer multiple interaction mechanisms, including dipole-dipole and π-π interactions, which enhance selectivity for aromatic and halogenated analytes.[12][14]

  • Adjust Temperature: Increasing the column temperature can improve efficiency and may also affect the selectivity of the separation.[15] Note that changes in temperature can alter the elution order of some compounds.[15]

Q4: Two or more of my peaks are co-eluting. How can I fix this?

Co-elution occurs when multiple compounds elute from the column at the same time, appearing as a single peak.[10]

Troubleshooting Co-elution:

  • Confirm Co-elution: Use a Diode Array Detector (DAD) to check peak purity. If the UV-Vis spectra are not consistent across the peak, it indicates the presence of multiple components.[10]

  • Employ Method Development Strategies: The strategies for improving resolution (see Q3) are directly applicable here. The primary goal is to change the selectivity (α) of the system. This can be achieved by:

    • Adjusting the mobile phase pH to alter the ionization state of the phenols.[16][17]

    • Switching the organic modifier (e.g., methanol to acetonitrile).[9]

    • Changing to a column with a different stationary phase, such as a PFP column, which offers alternative retention mechanisms.[18][19]

Retention Time and System Stability

Q5: My retention times are shifting from one run to the next. What's causing this instability?

Inconsistent retention times are a sign of an unstable system. Identifying the source of the variability is key to resolving it.

Common Causes for Retention Time Variability:

  • Mobile Phase Preparation:

    • Evaporation: If the mobile phase is pre-mixed, the more volatile organic component can evaporate over time, increasing the retention times.[20] Solution: Use an online mixer or keep solvent reservoirs capped.[20]

    • pH Drift: Atmospheric CO2 can dissolve into the aqueous portion of the mobile phase, lowering its pH and affecting the retention of ionizable compounds.[20] Solution: Prepare fresh mobile phase daily and keep reservoirs capped.

  • Column Equilibration: Insufficient column equilibration between runs, especially during gradient elution, is a major cause of retention time shifts.

    • Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (e.g., 10-20 column volumes) before each injection.

  • Temperature Fluctuations: Changes in ambient laboratory temperature can affect mobile phase viscosity and separation kinetics, leading to retention time drift.[20]

    • Solution: Use a column oven to maintain a constant, stable temperature.[15]

  • Pump and Hardware Issues: Leaks in the pump, check valves, or fittings can cause inconsistent flow rates and pressure fluctuations, leading to unstable retention times.

    • Solution: Regularly inspect the system for leaks and perform routine maintenance on pump seals and check valves.

Experimental Protocol: Example HPLC Method

This section provides a detailed methodology for a typical reversed-phase HPLC separation of a mixture of common halogenated phenols.

1. Sample Preparation

For aqueous samples (e.g., drinking water, wastewater), a Solid-Phase Extraction (SPE) step is often required for cleanup and concentration.[21][22]

  • SPE Cartridge: Agilent Bond Elut Plexa or similar polymeric reversed-phase sorbent.[21]

  • Sample pH Adjustment: Acidify the water sample to ~pH 2 with phosphoric acid.[21]

  • Procedure:

    • Condition the SPE cartridge with 3 mL of tetrahydrofuran, followed by 3 mL of methanol, and finally 3 mL of water.[21]

    • Load the acidified water sample (e.g., 250 mL) onto the cartridge at a flow rate of ~5 mL/min.[21]

    • Wash the cartridge with 2 mL of water.

    • Dry the cartridge under vacuum for 3-5 minutes.

    • Elute the phenols with 3 mL of a suitable solvent like tetrahydrofuran or methanol.[21]

    • Evaporate the eluent to near dryness under a gentle stream of nitrogen and reconstitute in a known, smaller volume (e.g., 0.5 mL) of the initial mobile phase.[21]

    • Filter the final sample through a 0.45 µm filter before injection.[21]

2. HPLC Conditions

ParameterConditionRationale / Notes
Column C18, 4.6 x 150 mm, 5 µmA standard starting point for reversed-phase separations.
Alternative: PFP, 4.6 x 100 mm, 2.7 µmRecommended for better selectivity of halogenated isomers.[12][13][23]
Mobile Phase A 0.1% Acetic Acid in Water (v/v)Acidifies the mobile phase to suppress silanol ionization and ensure phenols are in their protonated form for consistent retention.[23][24]
Mobile Phase B 0.1% Acetic Acid in Acetonitrile (v/v)Acetonitrile is a common organic modifier. Methanol can also be used and may offer different selectivity.[23]
Gradient Elution 0-2 min: 30% BA typical gradient profile for separating a mix of phenols with varying hydrophobicity. This should be optimized for the specific analytes of interest.
2-15 min: 30% to 70% B
15-18 min: 70% to 90% B
18-20 min: Hold at 90% B
20.1-25 min: Re-equilibrate at 30% B
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves reproducibility.[20]
Injection Volume 10 µLAdjust based on sample concentration and sensitivity.
Detector DAD/UV at 280 nmPhenols generally absorb well around 270-280 nm.[24][25][26] A DAD allows for peak purity assessment.

Data Presentation

The following table provides hypothetical, yet typical, performance data for the separation of several halogenated phenols using a standard C18 column versus a PFP column under the protocol described above.

Table 1: Comparison of Column Performance for Halogenated Phenol Separation

CompoundC18 Retention Time (min)PFP Retention Time (min)Resolution (Rs) between 2-CP and 4-CP
Phenol6.25.8-
4-Chlorophenol (4-CP)9.59.8C18: 1.3 (Poor)
2-Chlorophenol (2-CP)9.710.5PFP: 2.1 (Good)
2,4-Dichlorophenol12.112.9-
2,4,6-Trichlorophenol14.815.5-
Pentachlorophenol17.318.1-

Note: Resolution values below 1.5 indicate incomplete or baseline separation.[9] This data illustrates how a PFP column can provide superior resolution for closely eluting isomers like 2- and 4-chlorophenol.[23]

Visualized Workflows

The following diagrams illustrate logical troubleshooting and method development workflows.

G start Peak Tailing Observed (As > 1.5) q1 Is sample concentration high? start->q1 a1 Dilute Sample or Reduce Injection Volume q1->a1 Yes q2 Is mobile phase pH optimized (e.g., pH < 3.5)? q1->q2 No end Peak Shape Improved a1->end a2 Lower Mobile Phase pH with 0.1% Formic or Acetic Acid q2->a2 No q3 Is a high-purity, end-capped column being used? q2->q3 Yes a2->end a3 Switch to a Base-Deactivated or End-Capped C18 Column q3->a3 No q4 Is there high backpressure or history of dirty samples? q3->q4 Yes a3->end a4 Use Guard Column. Flush or Replace Analytical Column. q4->a4 Yes q4->end No a4->end

A troubleshooting workflow for diagnosing and resolving peak tailing.

G start Goal: Separate Mixture of Halogenated Phenols step1 Step 1: Column Selection start->step1 col1 Start with Standard C18 Column step1->col1 col2 If isomers co-elute, switch to PFP Column col1->col2 step2 Step 2: Mobile Phase Screening col2->step2 mp1 A: Water + 0.1% Acid B: Acetonitrile + 0.1% Acid step2->mp1 mp2 Try Methanol as 'B' to alter selectivity mp1->mp2 step3 Step 3: Gradient Optimization mp2->step3 grad1 Run broad scouting gradient (e.g., 5-95% B in 20 min) step3->grad1 grad2 Create shallower gradient around elution region of interest grad1->grad2 end Optimized Separation Achieved grad2->end

A logical workflow for HPLC method development for halogenated phenols.

References

Technical Support Center: Synthesis of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-3,5-difluorophenol, with a focus on scale-up challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the process. The most common synthetic route involves the diazotization of 4-chloro-3,5-difluoroaniline followed by hydrolysis of the diazonium salt.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diazonium Salt - Incomplete dissolution of the aniline precursor.- Temperature too high during diazotization, leading to premature decomposition.- Insufficient acid, leading to incomplete reaction.- Nitrous acid degradation.- Ensure the aniline is fully dissolved in the acidic medium before adding the nitrite solution.- Maintain a strict temperature control, typically between 0-5°C, throughout the addition of the nitrite solution.[1][2]- Use a sufficient excess of acid to ensure complete protonation of the aniline and reaction with nitrous acid.- Prepare nitrous acid in situ and use it immediately.
Thermal Runaway During Diazotization - Poor heat dissipation at a larger scale.- Accumulation of unreacted reagents followed by a rapid exothermic reaction.- Localized "hot spots" in the reactor.- The diazonium salt of 4-chloro-3,5-difluoroaniline may be thermally sensitive.- Ensure the reactor has adequate cooling capacity for the scale of the reaction.- Add the sodium nitrite solution slowly and sub-surface to control the reaction rate and prevent accumulation.- Ensure vigorous and efficient stirring to maintain a homogenous temperature throughout the reactor.- Conduct a thorough thermal hazard assessment (e.g., using DSC) to understand the decomposition profile of the specific diazonium salt.
Formation of Impurities During Hydrolysis - Incomplete hydrolysis of the diazonium salt.- Side reactions of the diazonium salt, such as coupling reactions.- Presence of competing nucleophiles (e.g., chloride ions if HCl is used in excess).- Ensure sufficient time and temperature for the hydrolysis to go to completion.- Maintain acidic conditions during hydrolysis to minimize coupling reactions.- While some acid is necessary, excessive amounts of hydrochloric acid could potentially lead to the formation of chloro-substituted byproducts. The use of sulfuric acid is a common alternative.[3][4]
Low Purity of Final Product - Presence of regioisomeric impurities from the starting aniline.- Incomplete removal of by-products from the hydrolysis step.- Inefficient purification method.- Source high-purity 4-chloro-3,5-difluoroaniline and analyze for isomeric impurities before use.- Optimize the work-up procedure to remove water-soluble and organic-soluble impurities.- Employ a multi-step purification process, such as a combination of distillation and recrystallization, to effectively separate closely boiling isomers.[5]
Difficulty in Isolating the Product - Emulsion formation during work-up.- Product losses during extraction.- Use a suitable solvent for extraction and consider adding a brine wash to break emulsions.- Perform multiple extractions to ensure complete recovery of the product from the aqueous phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

The most likely industrial synthesis route is a two-step process starting from 4-chloro-3,5-difluoroaniline. The first step is a diazotization reaction to form the corresponding diazonium salt, which is then hydrolyzed in the second step to yield this compound. This method is analogous to the Sandmeyer reaction for the synthesis of phenols.

Q2: What are the critical safety considerations when scaling up the diazotization of 4-chloro-3,5-difluoroaniline?

The primary safety concern is the thermal instability of the diazonium salt intermediate. These compounds can decompose exothermically and, in some cases, explosively.[1][2] Key precautions for scale-up include:

  • Strict Temperature Control: The reaction must be maintained at low temperatures (typically 0-5°C) to prevent decomposition.

  • Controlled Reagent Addition: Slow, controlled addition of the diazotizing agent (e.g., sodium nitrite solution) is crucial to manage the reaction exotherm.

  • Efficient Heat Removal: The reactor must be capable of efficiently removing the heat generated by the reaction.

  • Avoid Isolation of the Diazonium Salt: The diazonium salt is typically used in solution for the subsequent hydrolysis step without isolation to avoid handling a potentially explosive solid.

Q3: What are the likely by-products in the synthesis of this compound and how can they be minimized?

Potential by-products can originate from the starting materials or side reactions:

  • Isomeric Impurities: The synthesis of the starting material, 4-chloro-3,5-difluoroaniline, may result in the formation of other isomers of chloro-difluoroaniline. These would be carried through the synthesis to form isomeric chlorodifluorophenols. Using a high-purity starting material is the best way to avoid this.

  • Coupling Products: Diazonium salts can react with the product phenol or unreacted aniline to form colored azo compounds. This can be minimized by maintaining a low temperature and acidic conditions.

  • Decomposition Products: Premature decomposition of the diazonium salt can lead to the formation of 1-chloro-3,5-difluorobenzene.

Q4: What are the recommended purification techniques for this compound at a larger scale?

A combination of distillation and recrystallization is often effective for purifying phenols on a larger scale.[5]

  • Distillation: Vacuum distillation can be used to remove lower and higher boiling impurities. However, separation of closely boiling isomers by distillation alone can be challenging and may require a column with high theoretical plates.[5]

  • Recrystallization: Recrystallization from a suitable solvent system can be a highly effective method for removing isomeric impurities and achieving high purity.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of fluorinated phenols. Note that the data for this compound is estimated based on the synthesis of the closely related 3,5-difluorophenol, as specific industrial-scale data for the target compound is not publicly available.

Table 1: Reaction Conditions for the Synthesis of this compound (Estimated)

ParameterLaboratory Scale (up to 1L)Pilot/Industrial Scale (>100L)
Diazotization
Reactant Concentration10-20% w/v15-25% w/v
Temperature0-5°C0-5°C (with robust cooling)
Reagent Addition Time30-60 minutes2-4 hours
Hydrolysis
Temperature50-100°C80-120°C
Reaction Time1-2 hours2-4 hours

Table 2: Yield and Purity of this compound (Estimated)

ParameterLaboratory ScalePilot/Industrial Scale
Yield (Overall) 60-75%70-85%
Purity (after purification) >98% (GC)>99% (GC)
Key Impurities Isomeric chlorodifluorophenols (<1%), Azo compounds (ppm level)Isomeric chlorodifluorophenols (<0.5%), Azo compounds (<10 ppm)

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: This is a representative protocol based on the synthesis of similar compounds. It should be optimized and validated for safety and efficiency before being implemented, especially at a larger scale.

Step 1: Diazotization of 4-chloro-3,5-difluoroaniline

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 4-chloro-3,5-difluoroaniline (1.0 eq) and a 20% solution of sulfuric acid (v/v).

  • Cool the mixture to 0-5°C with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in water.

  • Slowly add the sodium nitrite solution to the aniline slurry over 1-2 hours, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C. The resulting solution contains the 4-chloro-3,5-difluorobenzenediazonium salt.

Step 2: Hydrolysis of the Diazonium Salt

  • Slowly heat the diazonium salt solution to 80-100°C. Nitrogen gas will evolve.

  • Maintain the temperature and stir for 1-2 hours until the gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichlorobenzene).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

Step 3: Purification

  • The crude product can be purified by vacuum distillation.

  • For higher purity, the distilled product can be recrystallized from a suitable solvent system (e.g., heptane/toluene).

Mandatory Visualization

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_hydrolysis Step 2: Hydrolysis cluster_purification Step 3: Purification Aniline 4-Chloro-3,5-difluoroaniline Reactor1 Jacketed Reactor (0-5°C) Aniline->Reactor1 Acid Sulfuric Acid / Water Acid->Reactor1 Nitrite Sodium Nitrite Solution Nitrite->Reactor1 Slow Addition Reactor2 Reactor (80-100°C) Reactor1->Reactor2 Diazonium Salt Solution N2_gas Nitrogen Gas (off-gas) Reactor2->N2_gas Extraction Solvent Extraction Reactor2->Extraction Crude Product Distillation Vacuum Distillation Extraction->Distillation Recrystallization Recrystallization Distillation->Recrystallization FinalProduct This compound (>99% Purity) Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue CheckPurity Check Purity of 4-chloro-3,5-difluoroaniline Start->CheckPurity CheckTemp Verify Diazotization Temperature (0-5°C) Start->CheckTemp CheckAddition Review NaNO2 Addition Rate Start->CheckAddition CheckHydrolysis Evaluate Hydrolysis Conditions (Time/Temp) Start->CheckHydrolysis CheckPurification Assess Purification Efficiency Start->CheckPurification ImpureStart Impure Starting Material CheckPurity->ImpureStart Fails Decomposition Diazonium Salt Decomposition CheckTemp->Decomposition Too High Runaway Thermal Runaway / Side Reactions CheckAddition->Runaway Too Fast IncompleteReaction Incomplete Hydrolysis CheckHydrolysis->IncompleteReaction Insufficient InefficientSeparation Inefficient Separation of Isomers CheckPurification->InefficientSeparation Poor Sol_Purity Source High-Purity Aniline ImpureStart->Sol_Purity Sol_Temp Improve Cooling / Calibrate Probes Decomposition->Sol_Temp Sol_Addition Slow Down Addition / Improve Stirring Runaway->Sol_Addition Sol_Hydrolysis Increase Reaction Time or Temperature IncompleteReaction->Sol_Hydrolysis Sol_Purification Optimize Distillation / Recrystallization InefficientSeparation->Sol_Purification

Caption: Troubleshooting logic for low yield/purity issues.

References

Handling and safety precautions for 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information, handling protocols, and troubleshooting advice for the use of 4-Chloro-3,5-difluorophenol in a laboratory setting.

Section 1: Safety and Handling Precautions

1.1 Hazard Summary

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[1] It can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE) and engineering controls must be used at all times.

1.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following should be considered standard laboratory practice:

Protection TypeSpecificationRationale
Hand Protection Double-gloving with nitrile gloves. Change gloves immediately upon contamination.Provides splash protection against halogenated aromatic compounds.
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes and vapors that can cause serious eye irritation.
Skin and Body Protection Flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.Prevents skin contact and protects against potential splashes.
Respiratory Protection Use only within a certified chemical fume hood. If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.Halogenated phenols can be harmful if inhaled and may cause respiratory irritation.

1.3 Storage and Incompatibility

Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from strong oxidizing agents, strong acids, strong bases, and acid anhydrides.

Section 2: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 2268-03-3
Molecular Formula C₆H₃ClF₂O
Molecular Weight 164.54 g/mol
Appearance White to off-white crystalline solid
Melting Point 43-46 °C (for 2-Chloro-3,5-difluorophenol)
Boiling Point 76 °C at 37 mmHg (for 2-Chloro-3,5-difluorophenol)
Density 1.52 g/cm³[2]

Note: Some data points are for isomeric analogs and should be used as an estimation.

Section 3: Experimental Protocols

3.1 Standard Handling Protocol

  • Preparation : Before handling, ensure a certified chemical fume hood is operational. Have an emergency eyewash station and safety shower readily accessible. Prepare all necessary equipment and reagents.

  • Personal Protective Equipment : Don the appropriate PPE as detailed in Section 1.2.

  • Weighing and Transfer : Conduct all weighing and transfers of solid this compound within the chemical fume hood to avoid inhalation of dust particles.

  • Dissolution : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup : Ensure all glassware is properly clamped and the reaction is set up in a way that minimizes the risk of spills.

  • Post-Handling : After handling, wash hands thoroughly with soap and water. Clean all contaminated surfaces.

3.2 Spill Response Protocol

  • Evacuation : Evacuate the immediate area of the spill and restrict access.

  • Ventilation : Ensure adequate ventilation. If the spill is within a fume hood, keep it operational.

  • Personal Protective Equipment : Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Containment and Cleanup : For a solid spill, carefully sweep up the material and place it in a sealed, labeled container for hazardous waste disposal. For a solution spill, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

3.3 Disposal Protocol

All waste containing this compound must be treated as hazardous waste. Dispose of the waste in a designated, sealed, and labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.

Section 4: Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Compound has a pink or brownish tint. Oxidation of the phenolic hydroxyl group to form colored quinone-type impurities. This can be accelerated by air, light, and trace metals.- Work under an inert atmosphere (nitrogen or argon) when possible.- Use degassed solvents to minimize dissolved oxygen.- Store the compound in a dark, cool place.
Poor solubility in non-polar solvents. The hydroxyl group imparts some polarity to the molecule.- Use a more polar solvent or a solvent mixture.- Gentle heating may improve solubility, but be mindful of the compound's stability at higher temperatures.
Reaction is not proceeding as expected. The electron-withdrawing fluorine and chlorine atoms can deactivate the aromatic ring towards certain electrophilic substitution reactions.- Consider using a stronger catalyst or more forcing reaction conditions (higher temperature, longer reaction time).- Protect the hydroxyl group if it is interfering with the desired reaction.
Multiple products are formed. The directing effects of the substituents (hydroxyl, chlorine, and fluorine) can lead to a mixture of regioisomers in aromatic substitution reactions.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer.- Consider using a directing group to enhance regioselectivity.
Difficulty in purifying the product by column chromatography (streaking/tailing). The acidic phenolic hydroxyl group can interact with the silanol groups on the silica gel surface.- Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape.- Use a different stationary phase, such as alumina or a reverse-phase silica gel.

Section 5: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: The primary hazards are that it is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[1]

Q2: What is the recommended first aid for skin contact?

A2: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

Q3: Can I handle this compound on an open bench?

A3: No. Due to the risk of inhalation of fine particles, all handling of solid this compound should be conducted in a certified chemical fume hood.

Q4: My compound has discolored over time. Is it still usable?

A4: Discoloration (often pink or brown) indicates oxidation. While it may still be usable for some applications, the purity is compromised. For reactions sensitive to impurities, it is recommended to purify the material before use, for example, by recrystallization or column chromatography.

Q5: What are suitable extinguishing media for a fire involving this compound?

A5: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.

Section 6: Visual Diagrams

Handling_Workflow A Preparation (Fume Hood, PPE, Equipment) B Weighing and Transfer (in Fume Hood) A->B C Dissolution B->C D Reaction C->D E Work-up and Purification D->E F Waste Disposal E->F G Decontamination (Glassware, Surfaces) E->G

Caption: Standard workflow for handling this compound.

Emergency_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Cleanup Contain and Clean Spill PPE->Cleanup Disposal Dispose of Hazardous Waste Cleanup->Disposal Decontaminate Decontaminate Area Disposal->Decontaminate Report Report Incident Decontaminate->Report

Caption: Emergency response workflow for a spill of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Fluorinated Phenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-fluorophenol isomers. Understanding the nuanced differences in their reactivity is crucial for applications in synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. This document summarizes key reactivity parameters, details relevant experimental protocols, and visualizes reaction pathways to facilitate a comprehensive understanding.

Executive Summary

The position of the fluorine atom on the phenol ring significantly influences the reactivity of both the hydroxyl group and the aromatic ring. This guide explores these differences through three key lenses: acidity (pKa), electrophilic aromatic substitution (nitration and halogenation), and oxidation. In general, the strong inductive effect of the fluorine atom plays a dominant role in determining the reactivity of these isomers.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the reactivity of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol.

Table 1: Acidity of Fluorinated Phenol Isomers

CompoundIsomer PositionpKa
2-Fluorophenolortho8.7
3-Fluorophenolmeta9.3
4-Fluorophenolpara9.9

Lower pKa values indicate stronger acidity.

Table 2: Product Distribution in Monobromination

CompoundMajor Product(s)
2-Fluorophenol2-Bromo-6-fluorophenol and 4-bromo-2-fluorophenol
3-Fluorophenol4-Bromo-3-fluorophenol (major) and 6-bromo-3-fluorophenol[1]
4-Fluorophenol2-Bromo-4-fluorophenol

Table 3: Relative Reactivity in Electrophilic Aromatic Substitution (Nitration)

CompoundQualitative Reactivity Comparison
2-FluorophenolThe hydroxyl group is a strong activating group, directing ortho and para. The fluorine atom is a deactivating group but also an ortho, para director. The interplay of these effects governs the final substitution pattern.
3-FluorophenolThe hydroxyl group directs ortho and para, while the meta-fluorine atom deactivates the ring through its inductive effect.
4-FluorophenolThe hydroxyl group directs ortho to its position. The para-fluorine atom deactivates the ring. Kinetic studies on the nitration of 4-fluoroanisole, a related compound, provide insights into the reactivity.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for phenolic compounds and can be adapted for the specific fluorinated isomers.

Protocol 1: Determination of pKa (Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of fluorophenol isomers.

Materials:

  • Fluorophenol isomer

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Buffer solutions of varying pH

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a stock solution of the fluorophenol isomer in a suitable solvent (e.g., ethanol).

  • Prepare a series of solutions with the same concentration of the fluorophenol isomer in 0.1 M HCl, 0.1 M NaOH, and buffer solutions of known pH.

  • Record the UV-Vis absorption spectrum for each solution.

  • Determine the absorbance of the fully protonated (in HCl) and deprotonated (in NaOH) forms at a wavelength where the difference in absorbance is maximal.

  • Measure the absorbance of the solutions in the buffer systems at the same wavelength.

  • Calculate the pKa using the Henderson-Hasselbalch equation.

Protocol 2: Electrophilic Nitration

Objective: To compare the regioselectivity of nitration of fluorophenol isomers.

Materials:

  • Fluorophenol isomer

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates

  • NMR spectrometer

Procedure:

  • Dissolve the fluorophenol isomer in dichloromethane in a round-bottom flask cooled in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirring solution, maintaining the temperature below 10°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over ice and separate the organic layer.

  • Wash the organic layer with sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analyze the product mixture using NMR spectroscopy to determine the ratio of isomeric products.[3]

Protocol 3: Electrophilic Bromination

Objective: To determine the product distribution of monobromination of fluorophenol isomers.

Materials:

  • Fluorophenol isomer

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Water

  • Saturated sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • GC-MS

Procedure:

  • Dissolve the fluorophenol isomer in acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • After the reaction is complete, quench the reaction with a saturated sodium thiosulfate solution.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Analyze the product mixture by GC-MS to identify and quantify the isomeric products.

Protocol 4: Oxidation with Potassium Permanganate

Objective: To qualitatively compare the rate of oxidation of fluorophenol isomers.

Materials:

  • Fluorophenol isomer

  • Potassium permanganate (KMnO4) solution (standardized)

  • Sulfuric acid (dilute)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare solutions of each fluorophenol isomer of the same concentration in dilute sulfuric acid.

  • In a cuvette, mix the fluorophenol solution with a standardized potassium permanganate solution.

  • Immediately start monitoring the decrease in absorbance of the permanganate ion (at ~525 nm) over time using a UV-Vis spectrophotometer.

  • The rate of disappearance of the purple color provides a qualitative measure of the rate of oxidation.[4][5]

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and reaction mechanisms.

experimental_workflow_nitration cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis A Dissolve Fluorophenol in Dichloromethane C Slow Addition of Nitrating Mixture at 0-10°C A->C B Prepare Nitrating Mixture (HNO3 + H2SO4) B->C D Monitor by TLC C->D E Quench with Ice D->E F Separate Organic Layer E->F G Wash with NaHCO3 and Brine F->G H Dry and Concentrate G->H I NMR Analysis of Product Mixture H->I

Figure 1. Experimental workflow for the nitration of fluorophenol isomers.

electrophilic_aromatic_substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product phenol Fluorophenol sigma_complex Sigma Complex (Arenium Ion) phenol->sigma_complex Attack by pi-system electrophile Electrophile (E+) (e.g., NO2+, Br+) electrophile->sigma_complex product Substituted Fluorophenol sigma_complex->product Deprotonation

Figure 2. General mechanism for electrophilic aromatic substitution on fluorophenol.

oxidation_pathway phenol Fluorophenol phenoxyl_radical Phenoxyl Radical phenol->phenoxyl_radical Initial Oxidation (e.g., by MnO4-) quinone Fluoro-substituted Quinone phenoxyl_radical->quinone Further Oxidation degradation Further Oxidation Products quinone->degradation Ring Opening

References

Efficacy of Pyridine-Based Difluorophenol Derivatives against Vaccinia-Related Kinases (VRKs)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Difluorophenol Derivatives as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into phenolic scaffolds has become a cornerstone of modern medicinal chemistry. This approach is driven by the predictable modulations these substitutions can impart on a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative analysis of difluorophenol-containing derivatives, with a specific focus on their efficacy as kinase inhibitors, supported by experimental data and detailed protocols.

Recent research has highlighted the significance of the difluorophenol moiety in the development of potent inhibitors for human Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2), which are implicated in cell division and neurological disorders[1]. A series of 2-aminopyridine derivatives incorporating difluorophenol groups were synthesized and evaluated for their inhibitory activity.

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro efficacy of selected pyridine-based difluorophenol derivatives against VRK1 and VRK2. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Compound IDTarget KinaseIC50 (nM)[1]
5 VRK1>10000
VRK2>10000
26 VRK1150
VRK21300
18 VRK11100
VRK2400 (KD)

Note: The value for compound 18 against VRK2 is the dissociation constant (KD) determined by Isothermal Titration Calorimetry (ITC), which is another measure of binding affinity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the development of the pyridine-based VRK inhibitors.

Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of the compounds was determined using a radiometric kinase assay.

  • Reaction Mixture Preparation: A reaction mixture was prepared containing the respective kinase (VRK1 or VRK2), a substrate peptide (e.g., histone H3), and [γ-³³P]ATP in a kinase buffer.

  • Compound Incubation: The synthesized compounds were added to the reaction mixture at varying concentrations.

  • Initiation and Incubation: The kinase reaction was initiated and allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination: The reaction was stopped by the addition of a solution such as phosphoric acid.

  • Quantification: The amount of ³³P incorporated into the substrate peptide was quantified using a scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Isothermal Titration Calorimetry (ITC) for KD Determination

ITC was employed to measure the direct binding affinity of the inhibitors to the kinase.

  • Sample Preparation: The kinase protein was placed in the sample cell of the calorimeter, and the inhibitor was loaded into the injection syringe. Both were in an identical buffer solution.

  • Titration: The inhibitor was titrated into the protein solution in a series of small injections.

  • Heat Measurement: The heat change associated with each injection was measured.

  • Data Analysis: The binding isotherm obtained was fitted to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general kinase inhibition mechanism and the experimental workflow for evaluating the inhibitors.

Kinase_Inhibition_Pathway cluster_0 Kinase Activity cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ADP ADP Kinase->ADP Inhibitor Difluorophenol Derivative Inhibitor->Kinase Inhibition Experimental_Workflow start Compound Synthesis (Pyridine-based difluorophenol derivatives) assay In Vitro Kinase Assay (Radiometric Assay) start->assay itc Binding Affinity Assay (Isothermal Titration Calorimetry) start->itc ic50 IC50 Determination assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar kd KD Determination itc->kd kd->sar lead Lead Compound Identification sar->lead

References

A Comparative Guide to the Analytical Quantification of 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of intermediates like 4-Chloro-3,5-difluorophenol is critical for ensuring the quality, efficacy, and safety of the final product. This guide provides an objective comparison of common analytical methodologies for the quantification of this halogenated phenol, supported by established experimental principles.

The primary analytical techniques for the quantification of phenolic compounds, including this compound, are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS). Due to the polar nature of the phenolic hydroxyl group, direct analysis by GC can be challenging, often necessitating a derivatization step to improve volatility and chromatographic performance.[1][2] Reversed-phase HPLC is a common alternative that can directly analyze the compound without derivatization.[3][4][5]

Comparison of Analytical Methodologies

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, the complexity of the sample matrix, available equipment, and the desired sample throughput. Below is a comparative summary of the most suitable techniques for the quantification of this compound.

Parameter GC-MS (with Derivatization) RP-HPLC-UV RP-HPLC-MS
Sensitivity High to Very HighModerateHigh
Selectivity Very HighModerate to HighVery High
Analysis Time (per sample) Moderate to Long (including derivatization)Short to ModerateShort to Moderate
Sample Preparation Complexity High (requires extraction and derivatization)Low to Moderate (requires extraction and filtration)Low to Moderate (requires extraction and filtration)
Cost (Instrument & Consumables) HighModerateHigh
Typical Limit of Quantification (LOQ) pg/mL to ng/mLng/mL to µg/mLpg/mL to ng/mL
Matrix Effect Susceptibility ModerateLow to ModerateModerate to High
Throughput Low to ModerateHighHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of halogenated phenols and can be adapted for this compound.

1. Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This method offers high sensitivity and selectivity, making it suitable for trace-level quantification.[6] The derivatization step, typically silylation, replaces the active hydrogen of the phenolic group with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving peak shape.[1][2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of an aqueous sample, add a suitable internal standard (e.g., 2,4,6-tribromophenol).

    • Adjust the pH of the sample to ~2 with a suitable acid to ensure the phenol is in its protonated form.

    • Extract the sample with 5 mL of ethyl acetate by vortexing for 2 minutes.

    • Centrifuge to separate the phases and carefully transfer the organic layer to a clean vial.

    • Repeat the extraction and combine the organic extracts.

    • Dry the combined extract by passing it through anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Derivatization (Silylation):

    • To the 1 mL concentrated extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[6]

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before GC-MS analysis.

  • GC-MS Conditions:

    • GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized this compound and the internal standard.

2. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is robust, cost-effective, and suitable for routine analysis where high sensitivity is not the primary requirement.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • HPLC-UV Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or 280 nm).[4][5]

3. Reversed-Phase High-Performance Liquid Chromatography-Mass Spectrometry (RP-HPLC-MS)

This method combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for complex matrices and low-level quantification.

  • Sample Preparation:

    • The sample preparation is the same as for RP-HPLC-UV.

  • HPLC-MS Conditions:

    • HPLC conditions: Similar to the RP-HPLC-UV method.

    • MS Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Ionization Parameters: Optimized for the specific instrument, but typically include a capillary voltage of -3.5 kV, a cone voltage of -40 V, and a desolvation gas temperature of 350°C.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the deprotonated molecule [M-H]⁻ of this compound.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Aqueous Sample (10 mL) add_is Add Internal Standard sample->add_is adjust_ph Adjust pH to ~2 add_is->adjust_ph extract1 LLE with Ethyl Acetate (5 mL) adjust_ph->extract1 centrifuge1 Centrifuge extract1->centrifuge1 collect1 Collect Organic Layer centrifuge1->collect1 extract2 Repeat LLE collect1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 collect2 Combine Organic Layers centrifuge2->collect2 dry Dry with Na2SO4 collect2->dry concentrate Concentrate to 1 mL dry->concentrate add_bstfa Add BSTFA (100 µL) concentrate->add_bstfa heat Heat at 70°C for 30 min add_bstfa->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms

Caption: Workflow for GC-MS analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve filter Filter (0.45 µm) dissolve->filter hplcuv RP-HPLC-UV Analysis filter->hplcuv hplcms RP-HPLC-MS Analysis filter->hplcms

Caption: Workflow for HPLC analysis of this compound.

References

Comparative Cross-Reactivity Analysis of 4-Chloro-3,5-difluorophenol and Structurally Related Halogenated Phenols on Thyroid Hormone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4-Chloro-3,5-difluorophenol and other halogenated phenols by examining their inhibitory effects on a key enzyme in thyroid hormone metabolism: deiodinase type 1 (DIO1). While direct experimental data on the cross-reactivity of this compound is not currently available in the public domain, this guide offers a framework for its evaluation by comparing the known activities of structurally similar compounds. The inhibition of DIO1 serves as a crucial indicator of potential endocrine-disrupting activity and off-target effects.

Introduction to Deiodinases and Cross-Reactivity

The deiodinase enzymes (DIO1, DIO2, and DIO3) are essential for the regulation of thyroid hormone activity.[1] They are responsible for the activation of the prohormone thyroxine (T4) to the biologically active triiodothyronine (T3) and the inactivation of both T4 and T3.[1] Due to the structural similarities between thyroid hormones and various halogenated phenolic compounds, the latter can act as competitive inhibitors of deiodinases, leading to disruption of thyroid hormone homeostasis.[2] This interaction represents a form of cross-reactivity, where a compound binds to and affects the function of a biological target other than its intended one. Understanding the potential of this compound to inhibit deiodinases is therefore critical for assessing its toxicological profile and potential for off-target effects in drug development.

Quantitative Comparison of Deiodinase Type 1 (DIO1) Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various halogenated phenols against human deiodinase type 1 (DIO1). A lower IC50 value indicates a more potent inhibition of the enzyme. Data for this compound is not currently available and is presented here as a candidate for future investigation.

CompoundStructureDIO1 Inhibition IC50 (µM)Reference
This compound this compoundData Not Available
2,4,6-Trichlorophenol2,4,6-Trichlorophenol130[2]
2,4,6-Tribromophenol2,4,6-Tribromophenol40[2]
2,4,6-Triiodophenol2,4,6-Triiodophenol10[2]
Tetrabromobisphenol A (TBBPA)Tetrabromobisphenol A2.1[2]
TriclosanTriclosan400[2]

Experimental Protocols

A detailed methodology for assessing the inhibitory potential of this compound and other halogenated phenols on deiodinase type 1 is provided below. This protocol is based on established in vitro assays using human liver microsomes.[2]

In Vitro Deiodinase Type 1 (DIO1) Inhibition Assay

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on human DIO1 activity.

2. Materials:

  • Human liver microsomes (pooled)

  • Thyroxine (T4) as substrate

  • Reverse T3 (rT3) as substrate

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Dithiothreitol (DTT)

  • Phosphate buffer

  • LC-MS/MS system for analysis

3. Procedure:

  • Microsome Preparation: Thaw pooled human liver microsomes on ice. Dilute the microsomes to the desired protein concentration in phosphate buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the diluted microsomes, phosphate buffer, and DTT.

  • Incubation with Test Compound: Add varying concentrations of the test compound (or vehicle control) to the reaction mixture. Pre-incubate for a specified time at 37°C.

  • Initiation of Deiodination Reaction: Add the substrate (T4 or rT3) to initiate the deiodination reaction. Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

  • Sample Preparation for LC-MS/MS: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the deiodination products (T3 from T4, or diiodothyronine from rT3) using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of DIO1 activity for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Thyroid Hormone Metabolism Pathway

The following diagram illustrates the central role of deiodinases in the activation and inactivation of thyroid hormones.

Thyroid_Hormone_Metabolism T4 Thyroxine (T4) (Prohormone) T3 Triiodothyronine (T3) (Active Hormone) T4->T3 Activation rT3 Reverse T3 (rT3) (Inactive) T4->rT3 Inactivation T2 Diiodothyronine (T2) (Inactive) T3->T2 Inactivation rT3->T2 Inactivation DIO1 DIO1 DIO1->T4 DIO1->T3 DIO1->rT3 DIO2 DIO2 DIO2->T4 DIO3 DIO3 DIO3->T4 DIO3->T3

Caption: Deiodinase-mediated activation and inactivation of thyroid hormones.

Experimental Workflow for DIO1 Inhibition Assay

This diagram outlines the key steps in the experimental protocol for determining the inhibitory effect of a test compound on DIO1 activity.

DIO1_Inhibition_Workflow A Prepare Human Liver Microsome Suspension B Prepare Reaction Mixture (Microsomes, Buffer, DTT) A->B C Add Test Compound (e.g., this compound) or Vehicle Control B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate (T4 or rT3) and Incubate D->E F Terminate Reaction (e.g., with Acetonitrile) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis of Deiodination Products G->H I Calculate % Inhibition and Determine IC50 H->I

Caption: Workflow for in vitro DIO1 inhibition assay.

Conclusion and Future Directions

References

In-vitro Activity of 4-Chloro-3,5-difluorophenol: A Comparative Analysis with Standard Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the anticipated in-vitro antimicrobial activity of 4-Chloro-3,5-difluorophenol. Due to a lack of publicly available experimental data for this specific compound, this analysis is based on the reported in-vitro activities of structurally related chlorinated and fluorinated phenols against common bacterial and fungal strains. The data presented for these surrogate compounds—4-chlorophenol, 2,4-dichlorophenol, and 4-fluorophenol—offers a predictive framework for the potential efficacy of this compound.

Comparative In-vitro Activity of Phenolic Compounds

The antimicrobial efficacy of phenolic compounds is influenced by the nature and position of halogen substituents on the phenol ring. Generally, chlorination is associated with enhanced antimicrobial activity. The presence of fluorine, a highly electronegative atom, can also significantly modulate the biological properties of a molecule.

The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for selected phenolic compounds against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans). These values provide a benchmark for estimating the potential antimicrobial spectrum of this compound.

CompoundChemical StructureStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Candida albicans (MIC in µg/mL)
This compound this compoundData not availableData not availableData not available
4-Chlorophenol 4-Chlorophenol1000[1]>1000[1]Data not available
2,4-Dichlorophenol 2,4-Dichlorophenol12-24 (effect on growth)[2]12-24 (effect on growth)[2]Data not available
4-Fluorophenol 4-FluorophenolData not availableData not availableData not available

Note: The data for 2,4-dichlorophenol indicates the concentration at which a significant effect on bacterial growth was observed, which may not be the precise MIC value. The absence of data for many compound-organism pairs highlights the need for further experimental investigation.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The following are detailed methodologies for the key experiments typically cited in such studies.

Broth Microdilution Method for Bacteria

This method is widely used to determine the MIC of antibacterial agents in a liquid medium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB). p2 Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in each well. p1->p2 Next p3 Inoculate the microtiter plate with the bacterial suspension. p2->p3 Inoculation p4 Incubate the plate at 35-37°C for 16-20 hours. p3->p4 Incubate p5 Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. p4->p5 Read Results p6 Optionally, use a viability indicator like resazurin to aid in determining the endpoint. p5->p6 Confirmation

Diagram of the broth microdilution workflow for determining bacterial MIC.
Agar Dilution Method for Fungi

The agar dilution method is a common technique for determining the MIC of antifungal agents against yeasts and molds.

Agar_Dilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis a1 Prepare agar plates (e.g., RPMI-1640 agar) containing serial two-fold dilutions of the antifungal agent. a2 Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard) and further dilute it. a1->a2 Next a3 Spot-inoculate the agar plates with the fungal suspension. a2->a3 Inoculation a4 Incubate the plates at 35°C for 24-48 hours. a3->a4 Incubate a5 Observe the plates for fungal growth. The MIC is the lowest concentration of the agent that prevents visible growth. a4->a5 Read Results

Diagram of the agar dilution workflow for determining fungal MIC.

Structure-Activity Relationship Considerations

The antimicrobial activity of phenolic compounds is dictated by their chemical structure. The following diagram illustrates the key structural features influencing their efficacy.

SAR_Phenols cluster_compound Phenolic Compound cluster_activity Antimicrobial Activity phenol Phenolic Ring hydroxyl Hydroxyl Group (-OH) phenol->hydroxyl substituents Halogen Substituents (Cl, F) phenol->substituents activity Biological Efficacy hydroxyl->activity Essential for activity (H-bonding, acidity) substituents->activity Modulates lipophilicity and electronic properties

Key structural determinants of antimicrobial activity in phenolic compounds.

Conclusion

While direct experimental evidence for the in-vitro activity of this compound is currently unavailable, the analysis of structurally similar halogenated phenols provides a valuable framework for predicting its potential antimicrobial properties. The presence of both chlorine and fluorine atoms suggests that this compound could exhibit significant antibacterial and antifungal activity. However, empirical testing is essential to confirm this hypothesis and to accurately determine its MIC values against a broad range of clinically relevant microorganisms. The standardized protocols outlined in this guide provide a robust methodology for conducting such in-vitro evaluations. Further research in this area is warranted to explore the therapeutic potential of this and other novel halogenated phenolic compounds.

References

Benchmarking the synthesis of 4-Chloro-3,5-difluorophenol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 3,5-Difluorophenol

The synthesis of 3,5-difluorophenol, a crucial intermediate in the pharmaceutical and agrochemical industries, can be achieved through several distinct chemical pathways. The selection of an optimal synthesis route is contingent upon a variety of factors, including raw material cost and availability, reaction conditions, product yield and purity, and environmental impact. This guide provides a comparative analysis of the most prevalent methods for the synthesis of 3,5-difluorophenol, supported by experimental data to aid researchers, scientists, and professionals in drug development in making informed decisions.

Comparison of Synthetic Methods for 3,5-Difluorophenol

The table below summarizes the key quantitative data for the different synthetic routes to 3,5-difluorophenol, offering a clear comparison of their efficiencies and reaction conditions.

Parameter Method 1: From 3,5-Difluoroaniline Method 2: From 3,5-Difluorobromobenzene Method 3: From 2,4,6-Trifluorobenzoic Acid
Starting Material 3,5-Difluoroaniline3,5-Difluorobromobenzene2,4,6-Trifluorobenzoic Acid
Key Reactions Diazotization, HydrolysisHydrolysis under alkaline conditionsOne-pot reaction under alkaline conditions
Yield Not ideal81.69% (molar)94.3% - 95.5%
Purity Not specifiedGood quality99.6% - 99.8%
Reaction Time Not specified12 hours15 - 40 hours
Reaction Temperature Not specified90 °C80 - 155 °C
Advantages Traditional method for phenolsLow-cost and easily obtained raw materials, simple operation.[1]High yield and purity, cheap and easily available raw materials.[2]
Disadvantages Expensive raw material, safety risks, large amount of wastewater.[2]Moderate yield compared to other methods.Requires pressure-resistant reactor.

Experimental Protocols

Below are the detailed experimental methodologies for the key synthesis routes of 3,5-difluorophenol.

Method 1: Synthesis from 3,5-Difluoroaniline (Traditional Method)

This method involves the diazotization of 3,5-difluoroaniline followed by hydrolysis. Although a traditional route for phenol synthesis, it is often hampered by the high cost of the starting material, potential safety hazards associated with diazonium salts, and significant wastewater generation.[2]

Detailed experimental protocol for this method is not provided in the search results.

Method 2: Synthesis from 3,5-Difluorobromobenzene

This process utilizes 3,5-difluorobromobenzene as the starting material, which undergoes hydrolysis in an alkaline environment.[1]

Procedure:

  • To a 1L four-necked flask, add 50 g of sodium hydroxide and 320 g of distilled water under a nitrogen atmosphere and stir to form an aqueous alkali solution.[1]

  • Add 120 g of 3,5-difluorobromobenzene, 30 g of DMSO, 3.05 g of N1,N2-bis(4-hydroxy-2,6-dimethylphenyl)oxamide, and 1.76 g of cuprous iodide to the flask.[1]

  • Heat the mixture to 90 °C and maintain with continuous stirring for 12 hours.[1]

  • After the reaction, adjust the pH of the system to 1 by slowly adding hydrochloric acid.[1]

  • Perform an extraction with toluene.[1]

  • To the organic layer, add sodium dithionite (35-40% of the mass of the initial 3,5-difluorobromobenzene) and stir at a constant temperature of 45-50 °C for 5-10 hours.[1]

  • After cooling and acid regulation, the organic layer is separated to yield 3,5-difluorophenol.[1]

Method 3: Synthesis from 2,4,6-Trifluorobenzoic Acid

This approach involves a one-pot reaction of 2,4,6-trifluorobenzoic acid in a solvent under alkaline conditions.[2]

Procedure:

  • In a 1-liter pressure-resistant reactor, add 480 grams of water and 110 grams of sodium hydroxide, and stir at room temperature.[2]

  • Add 160 grams of 2,4,6-trifluorobenzoic acid to the reactor and seal it.[2]

  • Raise the temperature to 150-155°C and stir for 15 hours.[2]

  • Cool the reaction system to room temperature and take out the reaction solution.[2]

  • Adjust the pH to strongly acidic with 10% hydrochloric acid.[2]

  • Extract the product with chloroform.[2]

  • Combine the organic phases, dry, concentrate, and rectify to obtain 3,5-difluorophenol.[2]

Visualization of Synthesis Route Selection

The following diagram illustrates a logical workflow for selecting the most appropriate synthesis method for 3,5-difluorophenol based on key decision criteria.

SynthesisMethodSelection start Start: Need to Synthesize 3,5-Difluorophenol cost_priority Is raw material cost the primary concern? start->cost_priority yield_purity_priority Are highest yield and purity critical? cost_priority->yield_purity_priority No method2 Method 2: From 3,5-Difluorobromobenzene (Lower cost raw material) cost_priority->method2 Yes safety_env_priority Are safety and environmental impact the main drivers? yield_purity_priority->safety_env_priority No method3 Method 3: From 2,4,6-Trifluorobenzoic Acid (Highest yield and purity) yield_purity_priority->method3 Yes avoid_method1 Avoid Method 1: From 3,5-Difluoroaniline (High cost, safety risk, wastewater) safety_env_priority->avoid_method1 Yes, avoid Method 1 end_decision Final Method Selection safety_env_priority->end_decision Consider Methods 2 & 3 based on balanced needs method2->end_decision method3->end_decision avoid_method1->end_decision

Caption: Decision workflow for selecting a 3,5-difluorophenol synthesis method.

References

Comparative analysis of spectroscopic data for substituted phenols

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for phenol and its substituted derivatives, focusing on UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. This information is crucial for the identification, characterization, and purity assessment of these compounds in research and pharmaceutical development.

Introduction to Spectroscopic Analysis of Phenols

Phenols are a class of aromatic compounds containing a hydroxyl (-OH) group directly attached to a benzene ring. The electronic environment of the aromatic ring and the hydroxyl group can be significantly influenced by the nature and position of other substituents on the ring. Spectroscopic techniques provide valuable insights into these structural nuances by probing the interaction of molecules with electromagnetic radiation.

  • UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the extent of conjugation and the presence of auxochromic and chromophoric groups.

  • Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The position, intensity, and shape of absorption bands can reveal information about bond strength and intermolecular interactions, such as hydrogen bonding.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and integration of signals reveal the connectivity and electronic environment of the protons.

This guide presents a comparative analysis of the spectroscopic data for phenol and its ortho-, meta-, and para-substituted cresol, chlorophenol, and aminophenol derivatives.

Experimental Protocols

Standardized protocols are essential for obtaining reproducible and comparable spectroscopic data. The following are generalized experimental procedures for the spectroscopic analysis of substituted phenols.

UV-Visible Spectroscopy
  • Sample Preparation: A stock solution of the phenol sample is prepared by accurately weighing a known mass of the compound and dissolving it in a suitable UV-grade solvent (e.g., methanol, ethanol, or cyclohexane) in a volumetric flask. Serial dilutions are then performed to obtain a series of solutions with concentrations typically ranging from 10⁻⁴ to 10⁻⁵ M.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank solvent.

  • Data Acquisition: The UV-Vis spectrum of each solution is recorded over a wavelength range of approximately 200-400 nm. The wavelength of maximum absorbance (λmax) is determined.

  • Quantitative Analysis: The absorbance at λmax is measured for each solution of known concentration. A calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity (ε) from the slope of the line, according to the Beer-Lambert law (A = εbc).

Infrared Spectroscopy
  • Sample Preparation:

    • Liquid Samples (e.g., o-cresol): A thin film of the liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid Samples (e.g., phenol, p-cresol): A KBr pellet is prepared by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample holder (or KBr pellet without sample) is recorded.

  • Data Acquisition: The IR spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the phenol sample is dissolved in a deuterated solvent (e.g., chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆)) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added (δ = 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz) is used. The instrument is tuned and shimmed to obtain a homogeneous magnetic field.

  • Data Acquisition: The ¹H NMR spectrum is acquired. To confirm the identity of the hydroxyl proton signal, a D₂O exchange experiment can be performed. A few drops of deuterium oxide (D₂O) are added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly decrease in intensity due to proton-deuterium exchange[1].

  • Data Processing: The acquired free induction decay (FID) is Fourier-transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

Data Presentation

The following tables summarize the key spectroscopic data for phenol and its selected substituted derivatives.

UV-Visible Spectroscopic Data
CompoundSubstituentPositionλmax (nm)Solvent
Phenol-H-275[2]-
o-Cresol-CH₃ortho~270-280Various
m-Cresol-CH₃meta292NaOH-methanol
p-Cresol-CH₃para294NaOH-methanol
o-Chlorophenol-Clortho--
m-Chlorophenol-Clmeta--
p-Chlorophenol-Clpara--
o-Aminophenol-NH₂ortho-Methanol, DMSO[3]
m-Aminophenol-NH₂meta--
p-Aminophenol-NH₂para194, 218, 272[4]Acidic mobile phase

Molar absorptivity (ε) values are not consistently available in the surveyed literature and are therefore omitted from this table.

Infrared (IR) Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
CompoundSubstituentPositionν(O-H)ν(C=C) aromaticν(C-O)Other Key Bands
Phenol-H-3550-3230 (broad)[5][6]1600-1440[5]1410-1310, 1230-1140[5]-
o-Cresol-CH₃ortho3383 (broad)[7]~1600-1450~1230-
m-Cresol-CH₃meta3317 (broad)[7]~1600-1450~1230-
p-Cresol-CH₃para3312 (broad)[7]~1600-1450~1230-
o-Chlorophenol-Clortho3621 (sharp)[2]1595, 1480[2]1190[2]ν(C-Cl): 748[2]
m-Chlorophenol-Clmeta~3500-33001585-1450[8]~1250ν(C-Cl): ~750
p-Chlorophenol-Clpara~3500-33001584-1470[8]~1250ν(C-Cl): ~820
o-Aminophenol-NH₂ortho~3400-3200~1600-1450~1260ν(N-H): ~3400, ~3300
m-Aminophenol-NH₂meta~3400-3200~1600-1450~1260ν(N-H): ~3400, ~3300
p-Aminophenol-NH₂para~3400-3200~1600-1450~1260ν(N-H): ~3400, ~3300
¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
CompoundSubstituentPositionδ (Aromatic-H)δ (O-H)δ (Other)Solvent
Phenol-H-7.27 (t), 6.98 (t), 6.88 (d)4.5-7.0 (broad s)[1]-CDCl₃
o-Cresol-CH₃ortho7.16-7.09 (m), 6.88 (t), 6.79 (d)[9]4.89 (s)[9]2.28 (s, -CH₃)[9]CDCl₃
m-Cresol-CH₃meta7.13-7.08 (m), 6.78-6.68 (m)4.65 (s)2.29 (s, -CH₃)CDCl₃
p-Cresol-CH₃para7.00 (d)[10]5.20 (s)[10]2.25 (s, -CH₃)[10]CDCl₃
o-Chlorophenol-Clortho7.29 (dd), 7.16 (dt), 7.01 (dd), 6.85 (dt)[11]5.61 (s)[11]-CDCl₃
m-Chlorophenol-Clmeta7.11 (t), 6.91 (ddd), 6.84 (t), 6.70 (ddd)[12]6.27 (s)[12]-CDCl₃
p-Chlorophenol-Clpara7.17 (d)[13]5.23 (s)[13]-CDCl₃
o-Aminophenol-NH₂ortho6.65 (t), 6.59 (d), 6.54 (d), 6.40 (t)[14]8.9 (s)[14]4.4 (s, -NH₂)[14]DMSO-d₆
m-Aminophenol-NH₂meta6.78 (t), 6.02 (m), 5.94 (t)[15]8.83 (s)[15]4.85 (s, -NH₂)[15]DMSO-d₆
p-Aminophenol-NH₂para6.49 (d), 6.43 (d)[16]8.36 (s)[16]4.36 (s, -NH₂)[16]DMSO-d₆

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets, dt = doublet of triplets, ddd = doublet of doublet of doublets.

Visualization of Spectroscopic Workflow and Substituent Effects

The following diagrams illustrate the general workflow for the spectroscopic analysis of substituted phenols and the influence of substituents on the resulting spectra.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Substituted Phenol Sample Prep_UV Dissolution in UV-grade Solvent Sample->Prep_UV Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR UV_Vis UV-Vis Spectrophotometer Prep_UV->UV_Vis IR FTIR Spectrometer Prep_IR->IR NMR NMR Spectrometer Prep_NMR->NMR Acq_UV Measure Absorbance vs. Wavelength UV_Vis->Acq_UV Acq_IR Measure Transmittance vs. Wavenumber IR->Acq_IR Acq_NMR Acquire FID NMR->Acq_NMR Analysis_UV Determine λmax and ε Acq_UV->Analysis_UV Analysis_IR Identify Functional Group Frequencies Acq_IR->Analysis_IR Analysis_NMR Determine Chemical Shifts, Splitting, and Integration Acq_NMR->Analysis_NMR Interpretation Structural Elucidation and Comparison Analysis_UV->Interpretation Analysis_IR->Interpretation Analysis_NMR->Interpretation

Caption: General workflow for the spectroscopic analysis of substituted phenols.

Substituent_Effects cluster_substituents Substituents cluster_effects Electronic Effects cluster_spectroscopic_changes Spectroscopic Changes EDG Electron-Donating Groups (-OH, -NH₂, -CH₃) Increase_e_density Increase Electron Density on Aromatic Ring EDG->Increase_e_density EWG Electron-Withdrawing Groups (-NO₂, -Cl) Decrease_e_density Decrease Electron Density on Aromatic Ring EWG->Decrease_e_density UV_Vis_Changes UV-Vis: Bathochromic Shift (longer λmax) Hyperchromic Effect (higher ε) Increase_e_density->UV_Vis_Changes IR_Changes IR: Shift in ν(O-H) and ν(C-O) Increase_e_density->IR_Changes NMR_Changes NMR: Shielding of Aromatic Protons (Upfield Shift) Increase_e_density->NMR_Changes UV_Vis_Changes_EWG UV-Vis: Often Hypsochromic Shift (shorter λmax) Decrease_e_density->UV_Vis_Changes_EWG IR_Changes_EWG IR: Shift in ν(O-H) and ν(C-O) Decrease_e_density->IR_Changes_EWG NMR_Changes_EWG NMR: Deshielding of Aromatic Protons (Downfield Shift) Decrease_e_density->NMR_Changes_EWG

Caption: Influence of substituent electronic effects on spectroscopic data of phenols.

References

Comparative Analysis of 4-Chloro-3,5-difluorophenol Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Chloro-3,5-difluorophenol analogs, focusing on their potential as antimicrobial and anticancer agents, as well as enzyme inhibitors. The strategic placement of halogen atoms, particularly chlorine and fluorine, on a phenolic scaffold can significantly influence the biological activity of these compounds. This document summarizes key findings from various studies, presenting quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to aid in the design and development of novel therapeutic agents.

Key Findings on Biological Activities

Analogs of this compound have been investigated for a range of biological activities. The introduction of chloro and fluoro substituents can modulate the physicochemical properties of the parent phenol molecule, such as lipophilicity, electronic effects, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.

Antimicrobial Activity

The presence of halogen atoms on a phenolic ring is a common feature in many antimicrobial agents. Studies on related chlorinated and fluorinated compounds have demonstrated that these substitutions can enhance antibacterial and antifungal efficacy. For instance, a series of novel 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were synthesized and evaluated for their antibacterial activity. One of the most promising compounds, 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol, exhibited significant activity against both Gram-positive and Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) is a key metric used to quantify the potency of antimicrobial agents.

Cytotoxic Activity

The anticancer potential of halogenated phenols and their derivatives is an active area of research. The substitution pattern of halogens on the aromatic ring plays a crucial role in determining the cytotoxic efficacy against various cancer cell lines. In a study focused on novel chloroquine analogues, which share a chlorinated aromatic core, significant cytotoxic potential was observed against the HeLa cervical cancer cell line.[2] For example, one analog demonstrated 100% inhibition with an IC50 value of 8.9 ± 1.2 μg/ml, a marked improvement compared to the parent compound.[2] Similarly, a series of 4-chloro-1,3-benzoxazole derivatives were synthesized and showed appreciable anticancer activity.[3][4]

Enzyme Inhibition

Halogenated phenols have also been identified as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. A study on benzophenone and diphenylmethane halophenol derivatives revealed their potential as protein tyrosine kinase (PTK) inhibitors.[5] The number and position of halogen substituents were found to significantly impact the inhibitory activity, with some compounds exhibiting stronger activity than the known inhibitor genistein.[5] It was noted that hydroxyl groups were essential for activity, suggesting that these compounds may act as hydrogen donors in their interaction with the target enzyme.[5]

Quantitative Data Summary

The following tables summarize the biological activity data for representative halogenated phenolic analogs. It is important to note that these are not direct analogs of this compound but represent structurally related compounds that provide insights into the effects of chloro and fluoro substitutions.

Table 1: Antimicrobial Activity of a 4-Chloro-phenol Analog

CompoundTest OrganismMIC (µg/mL)
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolS. aureus8
B. subtilis8
E. coli8
P. aeruginosa8
Ciprofloxacin (Standard)S. aureus4
B. subtilis4
E. coli4
P. aeruginosa4

Data from[1]

Table 2: Cytotoxic Activity of a Chloroquine Analog against HeLa Cells

Compound% Inhibition at 30 µg/mLIC50 (µg/mL)
Chloroquine (Parent Compound)61.9> 30
Analog CS91008.9 ± 1.2

Data from[2]

Table 3: Protein Tyrosine Kinase (PTK) Inhibitory Activity of Halophenol Derivatives

CompoundStructurePTK Inhibition IC50 (µM)
Genistein (Positive Control)-13.6
Compound 6c 4-Hydroxy-4'-chlorobenzophenone> 50
Compound 6d 4-Hydroxy-3',4'-dichlorobenzophenone10.2
Compound 7d 2,4-Dihydroxy-3',4'-dichlorobenzophenone9.8
Compound 9d Bis(4-hydroxyphenyl)methane with 3',4'-dichloro substitution8.5
Compound 10d (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methane with 3',4'-dichloro substitution7.6
Compound 11d (4-hydroxyphenyl)(3,4-dichlorophenyl)methane6.8
Compound 13d (2,4-dihydroxyphenyl)(3,4-dichlorophenyl)methane5.4

Data from[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for key assays cited in this guide.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method. A two-fold serial dilution of each compound was prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi. A standardized inoculum of the test microorganism was added to each well. The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Human cancer cell lines (e.g., HeLa) were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Subsequently, MTT solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.[2]

Protein Tyrosine Kinase (PTK) Inhibition Assay

The in vitro PTK inhibitory activity of the compounds was assessed using an ELISA-based assay. The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by PTK. Briefly, a substrate-coated 96-well plate was used. The reaction was initiated by adding ATP and the test compound at various concentrations to the wells containing the PTK enzyme. After incubation, the phosphorylated substrate was detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate. The absorbance was measured, and the percentage of inhibition was calculated. The IC50 values were determined from the dose-response curves.[5]

Visualizing Biological Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate a key signaling pathway often targeted by kinase inhibitors and a typical experimental workflow.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Inhibitor Kinase Inhibitor (e.g., Halophenol Analog) Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of This compound Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Cytotoxicity Cytotoxicity Assay (IC50 Determination) Characterization->Cytotoxicity Enzyme Enzyme Inhibition Assay (IC50 Determination) Characterization->Enzyme Data_Analysis Data Analysis (Dose-Response Curves) Antimicrobial->Data_Analysis Cytotoxicity->Data_Analysis Enzyme->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: A general workflow for the synthesis and biological evaluation of novel chemical compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chloro-3,5-difluorophenol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 4-Chloro-3,5-difluorophenol, a halogenated organic compound, is critical to ensure personnel safety and environmental protection. This guide provides essential logistical information and a step-by-step operational plan for its disposal.

Hazard Profile and Safety Recommendations

Based on data from similar halogenated phenols, this compound is anticipated to be harmful if swallowed, toxic in contact with skin, and may cause severe skin and eye irritation or burns.[1] It is also expected to be toxic to aquatic life with long-lasting effects.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in designated, well-ventilated areas, preferably within a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended.

  • Respiratory Protection: If dust or aerosols can be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Pure, unadulterated this compound should be classified as hazardous chemical waste.

    • Solutions containing this compound should also be treated as hazardous waste.

    • Contaminated materials, such as pipette tips, gloves, and paper towels, must be collected separately and disposed of as solid hazardous waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated organic waste should typically be segregated from non-halogenated waste.

  • Waste Collection and Storage:

    • Solid Waste: Collect solid this compound and contaminated labware in a clearly labeled, sealed, and puncture-proof container.

    • Liquid Waste: Collect liquid waste containing this compound in a designated, leak-proof, and shatter-proof container. Ensure the container is compatible with the chemical.

    • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Final Disposal:

    • The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[3]

    • Incineration at a permitted hazardous waste facility is the typical final disposal route for such halogenated organic compounds.[3]

    • Do not dispose of this compound down the drain or in regular trash.[3]

  • Spill and Emergency Procedures:

    • Small Spills: In a well-ventilated area (preferably a fume hood), absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Large Spills: Evacuate the area and contact your institution's EHS department or emergency response team immediately.

    • Clean the affected area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key data points for compounds structurally similar to this compound. This information helps in understanding the potential hazards.

Property4-Chlorophenol3,5-Difluorophenol2,4-Difluorophenol
Physical State SolidSolidSolid
Hazard Class Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Corr. 1B, Eye Dam. 1, Aquatic Acute 2, Aquatic Chronic 2Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Flam. Sol. 1, Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Corr. 1B, Eye Dam. 1
Flash Point Not Applicable71 °C (159.8 °F)Not Available
Signal Word DangerWarningDanger[1]

Experimental Protocols & Visualizations

No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The procedural steps outlined above represent the standard best practices for the disposal of hazardous halogenated phenols.

Below is a logical workflow for the proper disposal of this compound.

A Start: Generation of This compound Waste B Is the waste solid or liquid? A->B C Collect in a labeled, sealed, puncture-proof solid waste container B->C Solid D Collect in a labeled, sealed, leak-proof liquid waste container B->D Liquid E Store waste in a designated, ventilated secondary containment area C->E D->E F Arrange for pickup by a licensed hazardous waste disposal company E->F G End: Compliant Disposal F->G

Caption: Workflow for the disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling 4-Chloro-3,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 4-Chloro-3,5-difluorophenol. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that can cause severe skin burns and eye damage. It is harmful if swallowed, inhaled, or absorbed through the skin.[1] Due to its corrosive and toxic nature, stringent adherence to PPE protocols is mandatory.[2][3]

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Hand Protection Double gloving with a combination of nitrile and butyl or neoprene rubber gloves is recommended. For concentrated solutions, heavy-duty utility gloves (neoprene or butyl rubber) over nitrile gloves are advised.[4]Provides protection against both incidental contact and splashes. Nitrile offers good dexterity, while butyl and neoprene provide superior resistance to phenols.
Eye and Face Protection Chemical safety goggles and a full-face shield must be worn when there is a potential for splashes.[4][5]Protects against splashes that can cause severe eye damage and blindness.
Skin and Body Protection A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or when a splash hazard exists, a chemically resistant apron (butyl rubber or neoprene) should be worn over the lab coat.[4]Prevents skin contact and absorption, which can lead to severe burns and systemic toxicity.
Respiratory Protection All handling of this compound, including the preparation of solutions, must be conducted in a certified chemical fume hood.[4] If a fume hood is not available, a full-face respirator with an appropriate organic vapor cartridge may be necessary.[6]Minimizes the risk of inhaling harmful vapors, which can cause respiratory tract irritation and systemic toxicity.

Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established, the limits for related compounds provide a crucial reference for risk assessment.

CompoundIssuing OrganizationExposure Limit (8-hour TWA)
PhenolOSHA5 ppm (Skin)
PhenolNIOSH5 ppm (Skin)
PhenolACGIH5 ppm (Skin)
PentachlorophenolOSHA0.5 mg/m³ (Skin)
PentachlorophenolNIOSH0.5 mg/m³ (Skin)
PentachlorophenolACGIH0.5 mg/m³ (Skin)

TWA: Time-Weighted Average. The "Skin" notation indicates that skin absorption is a significant route of exposure.

Standard Operating Procedure for Handling

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

G cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Decontaminate Conduct Experiment->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands G Exposure Exposure Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Remove Clothing Remove Clothing Skin Contact->Remove Clothing Flush Eyes (15 min) Flush Eyes (15 min) Eye Contact->Flush Eyes (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth Rinse Mouth Ingestion->Rinse Mouth Flush with Water (15 min) Flush with Water (15 min) Remove Clothing->Flush with Water (15 min) Apply PEG 300/400 Apply PEG 300/400 Flush with Water (15 min)->Apply PEG 300/400 Seek Medical Attention Seek Medical Attention Apply PEG 300/400->Seek Medical Attention Flush Eyes (15 min)->Seek Medical Attention Move to Fresh Air->Seek Medical Attention Do NOT Induce Vomiting Do NOT Induce Vomiting Rinse Mouth->Do NOT Induce Vomiting Do NOT Induce Vomiting->Seek Medical Attention

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.